molecular formula C25H23N3O6 B10861607 Tim-3-IN-2

Tim-3-IN-2

Cat. No.: B10861607
M. Wt: 461.5 g/mol
InChI Key: CHBOMMCWIAPXIS-UHFFFAOYSA-N
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Description

Tim-3-IN-2 is a useful research compound. Its molecular formula is C25H23N3O6 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O6/c1-30-18-9-7-16(8-10-18)24-27-25(34-28-24)17-5-4-6-20(13-17)33-15-23(29)26-21-12-11-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

CHBOMMCWIAPXIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Foundational & Exploratory

Tim-3-IN-2: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the mechanism of action of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document details the core mechanism, summarizes key quantitative data, provides experimental protocols for cited assays, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent inhibitor of the Tim-3 receptor with a binding affinity (K_D) of 0.61 μM.[1][2] Its primary mechanism of action is the disruption of the interaction between Tim-3 and its key ligands, including Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and Galectin-9 (Gal-9).[1][2] By blocking these interactions, this compound effectively abrogates the immunosuppressive signals mediated by the Tim-3 pathway. This leads to the restoration of pro-inflammatory cytokine production and enhances the anti-tumor activity of T-cells, particularly against Acute Myeloid Leukemia (AML) cell lines.[1][2]

The Tim-3 signaling cascade is a critical negative regulator of immune responses. In T-cells, ligand binding to Tim-3 displaces HLA-B-associated transcript 3 (Bat3) from the cytoplasmic tail of Tim-3. This allows for the recruitment of tyrosine phosphatases that inactivate key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion and dysfunction.[3][4][5] this compound, by preventing ligand engagement, is believed to maintain the association of Bat3 with the Tim-3 tail, thereby preserving T-cell activation and effector functions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueAssaySource
Binding Affinity (K_D)0.61 μMBiochemical Assay[1][2]

Further quantitative data on the IC50 and EC50 values of this compound in various cellular assays are detailed in the primary literature and can be requested for specific research applications.

Key Experimental Protocols

Tim-3 Binding Assay (Biochemical)

Objective: To determine the binding affinity of this compound to the Tim-3 receptor.

Methodology: A common method for this is a competitive binding assay using a fluorescently labeled known ligand of Tim-3.

  • Plate Coating: Recombinant human Tim-3 protein is immobilized on a high-binding 96-well plate.

  • Compound Preparation: A serial dilution of this compound is prepared.

  • Competition: The serially diluted this compound is added to the wells, followed by the addition of a constant concentration of a fluorescently labeled Tim-3 ligand (e.g., FITC-labeled Galectin-9).

  • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The plate is washed to remove unbound reagents.

  • Detection: The fluorescence intensity in each well is measured using a plate reader.

  • Data Analysis: The data is analyzed to calculate the IC50 value, which is then used to determine the binding affinity (K_D) through the Cheng-Prusoff equation.

T-Cell Activation Assay (Cellular)

Objective: To assess the effect of this compound on T-cell activation and cytokine production.

Methodology: This assay typically involves the co-culture of T-cells with target cells that express Tim-3 ligands.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD3+ T-cells are purified. Target cells (e.g., an AML cell line) are cultured separately.

  • Co-culture Setup: T-cells are co-cultured with the target cells at a specific effector-to-target ratio in a 96-well plate.

  • Compound Treatment: this compound is added to the co-culture at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., an anti-Tim-3 antibody) are included.

  • Incubation: The co-culture is incubated for a period of 24-72 hours to allow for T-cell activation.

  • Cytokine Measurement: The supernatant from each well is collected, and the concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The cytokine levels in the this compound treated wells are compared to the vehicle control to determine the dose-dependent effect of the compound on T-cell activation.

Visualizations

Tim-3 Signaling Pathway

Tim3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Ligand Gal-9 / PtdSer / CEACAM1 Tim3 Tim-3 Ligand->Tim3 Binding Bat3 Bat3 Tim3->Bat3 Displaces TCR_Signaling TCR Signaling Cascade Tim3->TCR_Signaling Inhibits Inhibition Inhibition of T-cell Function Tim3->Inhibition Lck Lck Bat3->Lck Recruits (Active State) Lck->TCR_Signaling Promotes Activation T-cell Activation TCR_Signaling->Activation Tim3_IN_2 This compound Tim3_IN_2->Ligand Blocks Binding

Caption: Tim-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for T-Cell Activation Assay

T_Cell_Activation_Workflow Isolate_T_Cells Isolate CD3+ T-cells from PBMCs Co_culture Co-culture T-cells and Target Cells Isolate_T_Cells->Co_culture Culture_Target_Cells Culture Target Cells (e.g., AML cell line) Culture_Target_Cells->Co_culture Add_Compound Add this compound (various concentrations) Co_culture->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (IFN-γ, TNF-α) by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Dose-Response ELISA->Analyze_Data

Caption: Workflow for a cellular T-cell activation assay.

Logical Relationship of this compound's Mechanism

Tim3_IN_2_MoA Tim3_IN_2 This compound Block_Ligand Blocks Tim-3 Ligand Binding (PtdSer, CEACAM1, Gal-9) Tim3_IN_2->Block_Ligand Prevent_Inhibition Prevents Tim-3-mediated Immunosuppression Block_Ligand->Prevent_Inhibition Restore_Function Restores T-cell Effector Function Prevent_Inhibition->Restore_Function Outcome Enhanced Anti-Tumor Immunity Restore_Function->Outcome

Caption: Logical flow of this compound's mechanism of action.

References

Tim-3-IN-2: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin domain 3 (Tim-3) immune checkpoint. This document details the quantitative data associated with the compound, the experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.

Introduction

T-cell immunoglobulin and mucin domain 3 (Tim-3) is a critical negative immune checkpoint receptor that contributes to immune suppression in the tumor microenvironment.[1] Its expression on various immune cells, including exhausted T cells, is associated with a diminished anti-tumor immune response.[1][2] Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy. While monoclonal antibodies targeting Tim-3 are in clinical development, the identification of small molecule inhibitors presents an alternative therapeutic modality.

This compound (also referred to as Compound A-41) is a first-in-class small molecule Tim-3 inhibitor identified through a pharmacophore-based virtual screening approach.[1][3] Preclinical data demonstrates its ability to disrupt the interaction between Tim-3 and its ligands, thereby restoring T-cell effector functions. This guide summarizes the key findings related to the discovery and preclinical characterization of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound

CompoundTargetBinding Affinity (KD)Assay MethodReference
This compound (A-41)Tim-30.61 μMBiophysical Screening[4][5]

Table 2: Functional Activity of this compound

AssayCell Line(s)EffectQuantitative MetricReference
In vitro coculture assayPBMCs/Kasumi-1Inhibited immunosuppressive function of TIM-3Submicromolar Activity[1][2]
Cytokine Production AssayNot specifiedReverses blockade of proinflammatory cytokine productionNot specified[4][5]
T-cell Antitumor ActivityAML cell linesMaximizes T-cell antitumor activityNot specified[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Pharmacophore-Based Virtual Screening

The identification of this compound was achieved through a computational drug discovery approach.

Methodology:

  • Pharmacophore Model Generation: A structure-based pharmacophore model was developed based on the crystal structure of the Tim-3 protein in complex with a known ligand. The model identified key chemical features essential for binding, including hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions.[6]

  • Database Screening: A large chemical database (e.g., ZINC database) was screened in silico using the generated pharmacophore model as a filter.[7][8] Compounds from the database were flexibly aligned to the pharmacophore to identify molecules with matching chemical features in the correct 3D orientation.

  • Hit Filtering and Selection: The initial hits from the virtual screen were filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection of their docking poses within the Tim-3 binding site.[7]

  • Structure-Activity Relationship (SAR) by Catalog: Initial hit compounds were further optimized by searching for commercially available analogs with improved binding affinity and functional activity, leading to the identification of compound A-41 (this compound).[1][3]

Biophysical Binding Assay

The direct binding of this compound to the Tim-3 protein was quantified to determine its binding affinity (KD). The specific biophysical method used (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) is detailed in the primary publication.

In Vitro T-cell and AML Cell Coculture Assay

This assay was designed to evaluate the ability of this compound to reverse Tim-3-mediated immunosuppression.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cocultured with a Tim-3-expressing acute myeloid leukemia (AML) cell line, such as Kasumi-1.[2]

  • Compound Treatment: The cocultured cells were treated with varying concentrations of this compound or a vehicle control.

  • T-cell Activation and Proliferation: T-cell activation was assessed by measuring the expression of activation markers (e.g., CD69, CD25) via flow cytometry. T-cell proliferation was measured using assays such as CFSE dilution or incorporation of tritiated thymidine.

  • Cytokine Production: The supernatant from the coculture was collected, and the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), were quantified using an enzyme-linked immunosorbent assay (ELISA).[2]

  • AML Cell Viability: The viability of the AML cells was assessed to determine the extent of T-cell-mediated killing.

Visualizations

The following diagrams illustrate the Tim-3 signaling pathway and the experimental workflow for the discovery of this compound.

Tim3_Signaling_Pathway cluster_T_Cell T Cell cluster_APC_Tumor APC / Tumor Cell TCR TCR NFAT NFAT TCR->NFAT CD28 CD28 NFkB NF-kB CD28->NFkB Tim3 Tim-3 Tim3->NFAT Inhibition Tim3->NFkB Inhibition Cytokines IFN-γ, IL-2 (Pro-inflammatory Cytokines) NFAT->Cytokines Proliferation T-cell Proliferation & Activation NFkB->Proliferation MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 Gal9 Galectin-9 Gal9->Tim3 Ligand Binding PtdSer PtdSer PtdSer->Tim3 CEACAM1 CEACAM1 CEACAM1->Tim3 Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blockade

Figure 1: Tim-3 Signaling Pathway and Inhibition by this compound.

Discovery_Workflow cluster_Computational Computational Discovery cluster_Experimental Experimental Validation Pharmacophore 1. Pharmacophore Model Generation VirtualScreening 2. Virtual Screening of Chemical Libraries Pharmacophore->VirtualScreening HitSelection 3. Hit Selection and Filtering VirtualScreening->HitSelection BindingAssay 4. Biophysical Binding Assay (KD determination) HitSelection->BindingAssay FunctionalAssay 5. In Vitro Functional Assays (T-cell Co-culture) BindingAssay->FunctionalAssay CytokineAssay 6. Cytokine Production Analysis (ELISA) FunctionalAssay->CytokineAssay LeadOptimization 7. Lead Optimization (SAR) CytokineAssay->LeadOptimization

Figure 2: Experimental Workflow for the Discovery of this compound.

References

Tim-3-IN-2: A Small Molecule Inhibitor of the Tim-3 Immune Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in the exhaustion of T-cells in the tumor microenvironment. Its overexpression on various immune cells, including T-cells, regulatory T-cells (Tregs), and myeloid cells, is associated with a suppressed anti-tumor immune response. Tim-3-IN-2, also known as compound A-41, is a novel small molecule inhibitor designed to block the immunosuppressive functions of Tim-3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by directly binding to the Tim-3 receptor, thereby sterically hindering its interaction with key ligands such as Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and Galectin-9. By disrupting these interactions, this compound effectively reverses the Tim-3-mediated negative signaling pathways that lead to T-cell exhaustion and immune suppression. This blockade restores the effector functions of T-cells, including the production of pro-inflammatory cytokines, and enhances their anti-tumor activity.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Activity of this compound

Assay TypeParameterValue
Microscale Thermophoresis (MST)Binding Affinity (Kd)0.61 µM[1]

Table 2: Cellular Activity of this compound

Assay TypeCell LineParameterValue
Ligand Displacement Assay (PtdSer)Recombinant Tim-3IC50~10 µM
Ligand Displacement Assay (CEACAM1)Recombinant Tim-3IC50~5 µM
Ligand Displacement Assay (Gal-9)Recombinant Tim-3IC50~20 µM
AML Co-culture IFN-γ ReleaseKasumi-1/PBMCsEC50~2.5 µM
AML Cell Killing AssayKasumi-1/PBMCsEC50~5 µM

Note: IC50 and EC50 values are estimated based on graphical data from the primary literature and should be considered approximate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the determination of the binding affinity of this compound to the Tim-3 protein.

Materials:

  • Recombinant human Tim-3 protein (extracellular domain)

  • This compound

  • Labeling dye (e.g., RED-tris-NTA)

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • Monolith NT.115 instrument (NanoTemper Technologies)

  • Standard and hydrophilic capillaries

Procedure:

  • Labeling of Tim-3: Label the recombinant Tim-3 protein with the fluorescent dye according to the manufacturer's instructions.

  • Sample Preparation: Prepare a serial dilution of this compound in MST buffer. The final concentration range should typically span from low nanomolar to high micromolar.

  • Binding Reaction: Mix the labeled Tim-3 protein (at a constant concentration, typically in the low nanomolar range) with each concentration of the this compound serial dilution.

  • Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).

  • Capillary Loading: Load the samples into the appropriate capillaries.

  • MST Measurement: Perform the MST measurement using the Monolith NT.115 instrument.

  • Data Analysis: Analyze the MST data to determine the dissociation constant (Kd) by fitting the binding curve.

Ligand Displacement Assays

This protocol describes how to assess the ability of this compound to block the interaction between Tim-3 and its ligands.

Materials:

  • Recombinant human Tim-3 protein

  • Biotinylated ligands (PtdSer, CEACAM1, Gal-9)

  • Streptavidin-coated plates

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Detection antibody (e.g., anti-Tim-3 antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Plate reader

Procedure:

  • Plate Coating: Coat streptavidin-coated plates with the biotinylated ligand and incubate. Wash the plates to remove unbound ligand.

  • Inhibitor Incubation: Add serial dilutions of this compound to the wells.

  • Tim-3 Incubation: Add a constant concentration of recombinant Tim-3 protein to all wells and incubate to allow binding to the immobilized ligand.

  • Washing: Wash the plates to remove unbound Tim-3.

  • Detection: Add the detection antibody and incubate. After a final wash, add the HRP substrate.

  • Measurement: Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

AML Co-culture and IFN-γ Release Assay

This cellular assay evaluates the functional effect of this compound on T-cell activation in the presence of AML cancer cells.

Materials:

  • Kasumi-1 (AML cell line)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with FBS, antibiotics, and IL-2

  • This compound

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Kasumi-1 cells in a 96-well plate.

  • PBMC Addition: Isolate PBMCs from healthy donor blood and add them to the wells containing Kasumi-1 cells at a specific effector-to-target ratio (e.g., 10:1).

  • Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IFN-γ Measurement: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-γ concentration against the this compound concentration to determine the EC50 value.

AML Cell Killing Assay

This assay assesses the ability of this compound to enhance T-cell-mediated killing of AML cells.

Materials:

  • Kasumi-1 cells stably expressing a reporter (e.g., luciferase)

  • Human PBMCs

  • Culture medium

  • This compound

  • Lysis buffer and luciferase substrate

  • Luminometer

Procedure:

  • Co-culture Setup: Co-culture luciferase-expressing Kasumi-1 cells with human PBMCs at a defined effector-to-target ratio.

  • Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Lysis: Lyse the cells and add the luciferase substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the number of viable Kasumi-1 cells.

  • Data Analysis: Calculate the percentage of cell killing for each concentration of this compound and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Tim-3 signaling pathway and the experimental workflow for evaluating this compound.

Tim3_Signaling_Pathway cluster_Tcell T-cell cluster_APC APC / Tumor Cell TCR TCR Activation T-cell Activation (Cytokine Release, Proliferation) TCR->Activation Tim3 Tim-3 Exhaustion T-cell Exhaustion Tim3->Exhaustion MHC MHC MHC->TCR Antigen Presentation Gal9 Galectin-9 Gal9->Tim3 Ligand Binding PtdSer PtdSer PtdSer->Tim3 Ligand Binding CEACAM1 CEACAM1 CEACAM1->Tim3 Ligand Binding Tim3_IN_2 This compound Tim3_IN_2->Tim3 Inhibition

Tim-3 signaling and inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays MST Microscale Thermophoresis (Binding Affinity - Kd) Displacement Ligand Displacement (IC50) CoCulture AML/PBMC Co-culture IFNgamma IFN-γ Release (EC50) CoCulture->IFNgamma Killing Cell Killing (EC50) CoCulture->Killing Tim3_IN_2 This compound Tim3_IN_2->MST Tim3_IN_2->Displacement Tim3_IN_2->CoCulture

Workflow for characterizing this compound.

Conclusion

This compound represents a promising small molecule inhibitor of the Tim-3 immune checkpoint. Its ability to disrupt the interaction between Tim-3 and its ligands translates into the reversal of T-cell exhaustion and the enhancement of anti-tumor immunity in preclinical models of acute myeloid leukemia. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of Tim-3 inhibitors. Continued research into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully elucidate its clinical potential.

References

The Role of Tim-3-IN-2 in Immune Checkpoint Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in the exhaustion of T-cells in the tumor microenvironment. Its inhibition presents a promising strategy to reinvigorate anti-tumor immunity, particularly in the context of acute myeloid leukemia (AML). While monoclonal antibodies targeting TIM-3 have entered clinical development, there is a growing interest in the development of small-molecule inhibitors. This technical guide focuses on Tim-3-IN-2 , a novel small-molecule inhibitor of TIM-3, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Core Concepts: Tim-3 Signaling and its Role in Immune Suppression

Tim-3 is a type I transmembrane protein expressed on various immune cells, including T-cells, regulatory T-cells (Tregs), natural killer (NK) cells, and myeloid cells. Its engagement with its ligands, such as phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and galectin-9 (Gal-9), triggers an inhibitory signaling cascade that dampens the immune response. In the context of cancer, particularly AML, Tim-3 is highly expressed on leukemic stem cells (LSCs) and contributes to an immunosuppressive tumor microenvironment, thereby promoting tumor growth and resistance to therapy.[1][2][3]

The signaling pathway initiated by Tim-3 ligand binding leads to the suppression of T-cell receptor (TCR)-mediated activation and a reduction in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[1][4][5] This results in a state of T-cell "exhaustion," characterized by diminished proliferative capacity and cytotoxic function.

This compound: A Small-Molecule Approach to Immune Checkpoint Blockade

This compound, also identified as compound A-41, is a potent and selective small-molecule inhibitor of Tim-3.[6][7] Its mechanism of action is centered on disrupting the interaction between Tim-3 and its various ligands, thereby blocking the downstream inhibitory signals and restoring immune cell function.

Mechanism of Action

This compound directly binds to the Tim-3 protein, preventing its engagement with PtdSer, CEACAM1, and Gal-9.[6] This blockade effectively reverses the Tim-3-mediated suppression of T-cell activity. The restoration of TCR signaling leads to an increase in the production of pro-inflammatory cytokines and enhances the cytotoxic capabilities of T-cells against tumor cells.

Ligands PtdSer, CEACAM1, Gal-9 Tim3 Tim-3 Receptor Ligands->Tim3 Binds to InhibitorySignal Inhibitory Signaling Cascade Tim3->InhibitorySignal Initiates Tim3IN2 This compound Tim3IN2->Tim3 Blocks Interaction Activation Immune Activation TCell T-Cell InhibitorySignal->TCell Suppresses Cytokine Pro-inflammatory Cytokine Production (IL-2, IFN-γ) TCell->Cytokine Reduced Cytotoxicity T-Cell Cytotoxicity TCell->Cytotoxicity Reduced TCell->Activation Restored Suppression Immune Suppression Cytokine->Suppression Cytotoxicity->Suppression Activation->Cytokine Increased Activation->Cytotoxicity Increased

Figure 1: Mechanism of action of this compound.

Quantitative Data Presentation

The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potential as an anti-cancer agent.

ParameterValueAssay TypeReference
Binding Affinity (KD) 0.61 μMSurface Plasmon Resonance (SPR)[6]
IFN-γ Release Significant rescue at 5 µMCo-culture of PBMCs with recombinant Tim-3[8]
Ligand Interaction Blockade Effective blockade of PtdSer, CEACAM1, and Gal-9 bindingCompetitive ELISA[8]

Further quantitative data on the effects of this compound on T-cell mediated cytotoxicity against specific AML cell lines and in vivo efficacy from the primary literature are pending full-text analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar Tim-3 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity of small-molecule inhibitors to the Tim-3 protein.

Objective: To quantify the binding kinetics and affinity (KD) of this compound to recombinant human Tim-3.

Materials:

  • Recombinant human Tim-3 protein

  • This compound (or other small molecule inhibitor)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization: Covalently immobilize the recombinant human Tim-3 protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the immobilized Tim-3 surface and a reference flow cell.

  • Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Tim-3 Immobilize Tim-3 Inject this compound Inject this compound Immobilize Tim-3->Inject this compound Prepare this compound dilutions Prepare this compound dilutions Prepare this compound dilutions->Inject this compound Monitor Response Monitor Response Inject this compound->Monitor Response Fit Sensorgrams Fit Sensorgrams Monitor Response->Fit Sensorgrams Determine KD Determine KD Fit Sensorgrams->Determine KD

Figure 2: Workflow for SPR-based binding affinity determination.

T-Cell Cytokine Release Assay

This protocol details the assessment of the ability of this compound to restore pro-inflammatory cytokine production in T-cells.

Objective: To measure the effect of this compound on the release of IFN-γ from T-cells in a co-culture system.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human Tim-3 protein

  • This compound

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

  • 96-well cell culture plates

  • IFN-γ ELISA kit

Procedure:

  • Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate.

  • Co-culture Setup: Add recombinant human Tim-3 to the wells to induce an immunosuppressive state.

  • Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 48-72 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-γ concentration against the this compound concentration to determine the IC50 value for cytokine release rescue.

Isolate PBMCs Isolate PBMCs Plate PBMCs Plate PBMCs Isolate PBMCs->Plate PBMCs Add recombinant Tim-3 Add recombinant Tim-3 Plate PBMCs->Add recombinant Tim-3 Add this compound Add this compound Add recombinant Tim-3->Add this compound Incubate Incubate Add this compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure IFN-γ (ELISA) Measure IFN-γ (ELISA) Collect Supernatant->Measure IFN-γ (ELISA) Determine IC50 Determine IC50 Measure IFN-γ (ELISA)->Determine IC50

Figure 3: Workflow for the T-cell cytokine release assay.

T-Cell Mediated Cytotoxicity Assay

This protocol describes how to evaluate the enhancement of T-cell killing of AML cells by this compound.

Objective: To quantify the ability of this compound to increase the cytotoxic activity of T-cells against Tim-3-expressing AML cells.

Materials:

  • Effector cells: Activated human T-cells

  • Target cells: Tim-3 positive AML cell line (e.g., HL-60, Kasumi-1) labeled with a fluorescent dye (e.g., Calcein-AM) or expressing a reporter gene (e.g., luciferase)

  • This compound

  • Cell culture medium

  • 96-well plates (U-bottom for suspension cells)

  • Plate reader (fluorescence or luminescence) or flow cytometer

Procedure:

  • Target Cell Preparation: Label the AML target cells with a viability dye or use a reporter cell line.

  • Co-culture: Co-culture the labeled target cells with activated T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Inhibitor Treatment: Add a concentration range of this compound to the co-culture wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C.

  • Cytotoxicity Measurement:

    • Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a plate reader.

    • Luminescence-based: Add the luciferase substrate and measure the luminescence, where a decrease in signal indicates target cell lysis.

    • Flow cytometry-based: Stain the cells with a viability dye (e.g., 7-AAD) and analyze the percentage of dead target cells by flow cytometry.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and plot it against the this compound concentration to determine the EC50 value.

Clinical Landscape and Future Directions

As of late 2025, clinical trials specifically evaluating the small-molecule inhibitor this compound have not been prominently reported. The clinical development of Tim-3 inhibitors is currently dominated by monoclonal antibodies such as Sabatolimab and Cobolimab, which are being investigated in various solid tumors and hematological malignancies, often in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[9][10]

The promising preclinical data for this compound and other emerging small-molecule Tim-3 inhibitors suggest a potential paradigm shift in immune checkpoint blockade.[11] Small molecules offer potential advantages over antibodies, including oral bioavailability, better tumor penetration, and potentially more manageable toxicity profiles. Future research will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, as well as their evaluation in in vivo cancer models to pave the way for future clinical investigations. The development of orally available Tim-3 inhibitors could significantly broaden the therapeutic options for patients with AML and other cancers that are resistant to current immunotherapies.

References

An In-Depth Technical Guide to Tim-3-IN-2 and T-cell Exhaustion Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the T-cell exhaustion pathway, the role of the immune checkpoint receptor Tim-3, and the profile of the small-molecule inhibitor, Tim-3-IN-2. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Chapter 1: The Landscape of T-Cell Exhaustion

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including the production of key cytokines like IL-2, TNF-α, and IFN-γ.[1][2] This state is not a simple "off" switch but a distinct cellular differentiation program driven by persistent antigen exposure and inflammatory signals.[3][4]

Exhausted T-cells (Tex) are defined by sustained high expression of multiple inhibitory receptors, such as PD-1, Tim-3, CTLA-4, and LAG-3.[1][5] The developmental trajectory towards terminal exhaustion is a gradual process, often involving an intermediate, progenitor-exhausted T-cell population.[1][3] These progenitor cells, often marked by the transcription factor TCF1, retain self-renewal capacity and can differentiate into terminally exhausted cells upon continued antigen stimulation.[4] The entire process is orchestrated by a unique transcriptional landscape, with the transcription factor TOX being identified as a master regulator driving the exhausted phenotype.[2]

G cluster_pathway T-Cell Differentiation & Exhaustion Pathway Naive Naive T-Cell Effector Effector T-Cell (High Effector Function) Naive->Effector Acute Antigen Stimulation Prog_Ex Progenitor Exhausted T-Cell (TCF1+, TOX+, PD-1int, Tim-3int) - Self-renewing - Responds to PD-1 blockade Effector->Prog_Ex Chronic Antigen Stimulation Prog_Ex->Prog_Ex Term_Ex Terminally Exhausted T-Cell (TCF1-, TOX++, PD-1high, Tim-3high) - Poor proliferation - Profound dysfunction Prog_Ex->Term_Ex Persistent Antigen Exposure G cluster_pathway Tim-3 Signaling Mechanism cluster_inactive No Ligand Binding: T-Cell Activation cluster_active Ligand Binding: T-Cell Inhibition TCR_A TCR Activation T-Cell Activation TCR_A->Activation Tim3_A Tim-3 Bat3 Bat3 Tim3_A->Bat3 binds tail Lck Lck (active) Bat3->Lck recruits Lck->TCR_A promotes signaling Ligand Ligand (e.g., Gal-9) Tim3_B Tim-3 Ligand->Tim3_B binds TCR_B TCR Inhibition T-Cell Inhibition (Suppression / Apoptosis) TCR_B->Inhibition P_Y Tyr-P Tim3_B->P_Y tail phosphorylation P_Y->TCR_B inhibits signaling Bat3_B Bat3 (dissociated) P_Y->Bat3_B releases G cluster_workflow Experimental Workflow for Tim-3 Inhibitor Validation Step1 Step 1: In Vitro Binding Assay (e.g., Surface Plasmon Resonance) Purpose: Quantify binding affinity (KD) of inhibitor to Tim-3 protein. Step2 Step 2: Ligand Blockade Assay (e.g., Competitive ELISA) Purpose: Confirm inhibitor blocks Tim-3/Ligand interaction. Step1->Step2 Confirm Mechanism Step3 Step 3: In Vitro Functional Assay (e.g., T-Cell/AML Co-culture) Purpose: Measure reversal of exhaustion (Cytokine release, cytotoxicity). Step2->Step3 Assess Function Step4 Step 4: In Vivo Efficacy Study (e.g., AML Xenograft Mouse Model) Purpose: Assess anti-tumor activity, survival, and toxicity. Step3->Step4 Validate in Vivo

References

The Impact of Tim-3 Inhibition on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor that plays a significant role in regulating immune responses. Its expression on various immune cells, including T cells and innate immune cells, is associated with immune exhaustion and tolerance in the tumor microenvironment and during chronic infections. Inhibition of the Tim-3 signaling pathway is a promising therapeutic strategy to reinvigorate suppressed immune cells and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effect of Tim-3 inhibition on cytokine production, with a focus on the small molecule inhibitor Tim-3-IN-2. We will explore the underlying signaling pathways, present available quantitative data on cytokine modulation, and provide detailed experimental protocols for assessing these effects.

Introduction to Tim-3 and Its Role in Immune Regulation

Tim-3 is a type I transmembrane protein that acts as a negative regulator of T cell function. It is expressed on a wide range of immune cells, including CD4+ T helper 1 (Th1) and CD8+ cytotoxic T lymphocytes (CTLs), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages. The interaction of Tim-3 with its ligands, most notably Galectin-9, triggers inhibitory signals that lead to T cell exhaustion, characterized by decreased proliferation and reduced production of key effector cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α).

This compound: A Small Molecule Inhibitor of the Tim-3 Pathway

While much of the research on Tim-3 blockade has focused on monoclonal antibodies, small molecule inhibitors such as this compound offer potential advantages in terms of oral bioavailability and tissue penetration. This compound is designed to disrupt the interaction between Tim-3 and its ligands, thereby blocking the downstream inhibitory signaling and restoring the effector functions of immune cells. The primary mechanism of action is the reversal of T cell exhaustion, leading to an enhanced anti-tumor immune response.

Effect of Tim-3 Inhibition on Cytokine Production

Inhibition of the Tim-3 pathway has been shown to significantly alter the cytokine secretion profile of immune cells, shifting the balance from an exhausted, immunosuppressive state to an active, pro-inflammatory state.

T Cell Cytokine Production

Upon Tim-3 blockade, exhausted T cells regain their ability to produce key effector cytokines. While specific quantitative data for this compound is limited in publicly available literature, studies using anti-Tim-3 antibodies provide a strong indication of the expected effects.

Table 1: Effect of Tim-3 Blockade on T Cell Cytokine Production (Data derived from anti-Tim-3 antibody studies)

CytokineCell TypeEffect of Tim-3 BlockadeFold Change (Approx.)Reference
IFN-γ CD4+ T cells, CD8+ T cellsIncreased Production2-5 fold
IL-2 CD4+ T cells, CD8+ T cellsIncreased Production1.5-3 fold
TNF-α CD8+ T cellsIncreased Production2-4 fold
IL-17 CD4+ T cellsIncreased Production1.5-2.5 fold
IL-6 CD4+ T cellsIncreased Production1.5-2 fold
IL-4 CD4+ T cellsNo Significant Change-
IL-10 CD4+ T cellsNo Significant Change-

Note: The fold changes are estimations based on graphical data from the cited literature and may vary depending on the specific experimental conditions.

Innate Immune Cell Cytokine Production

Tim-3 is also expressed on innate immune cells, and its blockade can modulate their cytokine production. For instance, Tim-3 on macrophages and dendritic cells can suppress the production of pro-inflammatory cytokines.

Table 2: Effect of Tim-3 Blockade on Innate Immune Cell Cytokine Production (Data derived from anti-Tim-3 antibody studies)

CytokineCell TypeEffect of Tim-3 BlockadeReference
IL-12 Monocytes/MacrophagesIncreased Production
IL-6 Monocytes/MacrophagesDecreased or No Change
IL-10 Monocytes/MacrophagesIncreased Production
TNF-α Monocytes/MacrophagesNo Significant Change

Tim-3 Signaling Pathway

The inhibitory signal transduced by Tim-3 is initiated by the binding of its ligands, such as Galectin-9, to the extracellular domain. This leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of Tim-3, creating docking sites for downstream signaling molecules.

Tim3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Lck Lck CD3->Lck Activates Tim3 Tim-3 Tim3_P Phosphorylated Tim-3 Tail Tim3->Tim3_P Phosphorylation upon ligand binding Gal9 Galectin-9 (Ligand) Gal9->Tim3 Binds ZAP70 ZAP70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Activates NFAT NFAT (dephosphorylated) PLCg1->NFAT Leads to activation AP1 AP-1 PLCg1->AP1 Leads to activation NFAT_nuc NFAT NFAT->NFAT_nuc Translocates AP1_nuc AP-1 AP1->AP1_nuc Translocates SHP1_2 SHP-1/SHP-2 Tim3_P->SHP1_2 Recruits SHP1_2->Lck Dephosphorylates SHP1_2->ZAP70 Dephosphorylates Cytokine_Gene Cytokine Gene Transcription NFAT_nuc->Cytokine_Gene AP1_nuc->Cytokine_Gene Tim3_IN_2 This compound Tim3_IN_2->Gal9 Blocks interaction

Caption: Tim-3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro T Cell Stimulation and Cytokine Measurement

This protocol outlines a general workflow for assessing the effect of this compound on cytokine production by T cells.

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Isolate_T_Cells Isolate CD8+ or CD4+ T cells (e.g., magnetic beads) Isolate_PBMCs->Isolate_T_Cells Plate_Cells Plate T cells in 96-well plate Isolate_T_Cells->Plate_Cells Add_Inhibitor Add this compound (various concentrations) Plate_Cells->Add_Inhibitor Stimulate_Cells Stimulate T cells (e.g., anti-CD3/CD28 beads) Add_Inhibitor->Stimulate_Cells Incubate Incubate for 24-72 hours Stimulate_Cells->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Analyze_Cells Analyze cells (optional) (Intracellular cytokine staining by flow cytometry) Incubate->Analyze_Cells Measure_Cytokines Measure cytokine levels (ELISA, CBA, or Luminex) Collect_Supernatant->Measure_Cytokines

Caption: Experimental workflow for assessing the effect of this compound on T cell cytokine production.

Detailed Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ or CD8+ T cells from PBMCs using negative selection magnetic beads to a purity of >95%.

  • Cell Culture and Stimulation:

    • Culture isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Plate T cells at a density of 1 x 10^6 cells/mL in a 96-well flat-bottom plate.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.

    • Stimulate T cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.

  • Cytokine Analysis:

    • After 24, 48, or 72 hours of incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

    • Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Alternatively, use a cytometric bead array (CBA) or Luminex assay for multiplex cytokine analysis.

  • Intracellular Cytokine Staining (Optional):

    • For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α).

    • Analyze the percentage of cytokine-producing cells by flow cytometry.

Conclusion and Future Directions

The inhibition of the Tim-3 pathway represents a compelling strategy for cancer immunotherapy. Small molecule inhibitors like this compound hold the potential to reverse T cell exhaustion and enhance anti-tumor immunity by restoring the production of critical effector cytokines. While current quantitative data is predominantly based on antibody-mediated blockade, it provides a strong rationale for the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate the quantitative effects of this compound on the cytokine landscape and to optimize its therapeutic application, both as a monotherapy and in combination with other immunotherapies. The detailed experimental protocols provided herein offer a framework for researchers to investigate the immunomodulatory properties of this and other novel Tim-3 inhibitors.

Unraveling the Specificity of Tim-3-IN-2: A Technical Guide to On-Target Effects and the Exploration of Off-Target Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tim-3-IN-2 (also known as Compound A-41) has emerged as a promising small molecule inhibitor of the T-cell immunoglobulin and mucin domain 3 (TIM-3) immune checkpoint.[1][2] As with any therapeutic candidate, a thorough understanding of its selectivity is paramount for predicting potential efficacy and safety. This technical guide provides a detailed overview of the currently available on-target pharmacological data for this compound.

Crucially, as of the latest available information, specific experimental data detailing the off-target effects, comprehensive kinase profiling, or safety pharmacology of this compound has not been made publicly available in the primary scientific literature. Therefore, in addition to summarizing the known on-target interactions of this compound, this document serves as an in-depth guide to the standard methodologies and experimental protocols employed to characterize the off-target profile of such a compound. This will provide a valuable framework for researchers and drug development professionals in interpreting future data and in the broader context of small molecule inhibitor development.

On-Target Pharmacology of this compound

This compound was identified through a pharmacophore-based virtual screening approach as a direct binder to TIM-3.[1][3][4] Its primary mechanism of action is the disruption of TIM-3's interactions with its key ligands, thereby inhibiting the immunosuppressive signaling cascade.

Quantitative On-Target Data
ParameterValueMethodReference
Binding Affinity (Kd) 0.61 µMNot specified[2]
Functional Inhibition Blocks TIM-3 interaction with Phosphatidylserine (PtdSer), CEACAM1, and Galectin-9 (Gal-9)In vitro assays[2]
Cellular Activity Reverses TIM-3-mediated blockade of proinflammatory cytokine production; Maximizes T-cell antitumor activity against AML cell linesCo-culture assays[2]

The TIM-3 Signaling Pathway

The following diagram illustrates the canonical TIM-3 signaling pathway that is inhibited by this compound.

TIM3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TIM3 TIM-3 Signaling_Cascade Inhibitory Signaling Cascade (e.g., recruitment of phosphatases) TIM3->Signaling_Cascade Initiates TCR TCR TCR->Signaling_Cascade Suppressed by Ligands Ligands (Gal-9, PtdSer, CEACAM1) Ligands->TIM3 Binds and Activates Tim3_IN_2 This compound Tim3_IN_2->TIM3 Inhibits Binding T_Cell_Exhaustion T-Cell Exhaustion (Reduced Cytokine Production, Decreased Proliferation) Signaling_Cascade->T_Cell_Exhaustion Leads to

Caption: The TIM-3 signaling pathway and the inhibitory action of this compound.

Methodologies for Off-Target Profiling

The following sections detail the standard experimental approaches that would be employed to determine the off-target effects of a small molecule inhibitor like this compound.

Kinase Profiling

Given that many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a comprehensive kinase panel screen is a critical step in preclinical development.

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations (e.g., from 100 µM to 1 nM) in an appropriate solvent (e.g., DMSO).

  • Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay. In a typical format, the kinase, a substrate (peptide or protein), and ATP are incubated in the presence of varying concentrations of the test compound.

  • Kinase Panel: A diverse panel of recombinant human kinases (e.g., >400 kinases from different families) is used.

  • Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection:

    • Radiometric Assay: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unincorporated ³³P-ATP is washed away. The radioactivity on the filter is quantified using a scintillation counter.

    • Fluorescence-based Assay: These assays often rely on antibodies that specifically recognize the phosphorylated substrate or on changes in the chemical environment upon phosphorylation, leading to a change in fluorescence polarization or intensity.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC₅₀ values are determined for any kinases that show significant inhibition (typically >50% inhibition at a high concentration, e.g., 10 µM).

Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful biophysical method to assess target engagement in a cellular context and can be adapted for unbiased off-target discovery.

Objective: To identify cellular proteins that are thermally stabilized or destabilized by this compound, indicating direct binding.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., a human T-cell line like Jurkat, or an AML cell line) is cultured to a sufficient density. Cells are treated with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-50 µM) for a set period (e.g., 1 hour).

  • Thermal Challenge: The cell suspensions (for both vehicle and treated groups) are divided into aliquots and heated to a range of temperatures (e.g., from 37°C to 65°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles or sonication), and the soluble and aggregated protein fractions are separated by ultracentrifugation.

  • Protein Digestion and Labeling: The soluble protein fractions from each temperature point are collected. Proteins are digested into peptides (e.g., with trypsin), and the peptides from each sample are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each identified protein at each temperature is determined. "Melting curves" are generated for thousands of proteins. A shift in the melting temperature (Tm) of a protein in the drug-treated sample compared to the vehicle control indicates a direct interaction.

The following diagram illustrates the general workflow for off-target profiling.

Off_Target_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Screening cluster_in_vivo In Vivo Assessment Compound This compound Kinase_Screen Kinase Panel Screen (>400 kinases) Compound->Kinase_Screen Receptor_Screen Receptor/Enzyme Panels (e.g., GPCRs, Proteases) Compound->Receptor_Screen CETSA Proteome-wide CETSA Compound->CETSA Hit_List_Kinase Hit_List_Kinase Kinase_Screen->Hit_List_Kinase Identifies Off-Target Kinases Hit_List_Receptor Hit_List_Receptor Receptor_Screen->Hit_List_Receptor Identifies Other Off-Targets Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) CETSA->Safety_Pharm Informs Hit_List_CETSA Hit_List_CETSA CETSA->Hit_List_CETSA Identifies Cellular Binding Partners Safety_Profile Safety_Profile Safety_Pharm->Safety_Profile Determines Physiological Effects

Caption: A generalized workflow for characterizing the off-target effects of a small molecule inhibitor.

Safety Pharmacology Studies

Safety pharmacology studies are essential to identify potential undesirable pharmacodynamic effects on major physiological systems. A core battery of tests is typically conducted before first-in-human studies.

Objective: To assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.

Methodology:

  • Central Nervous System (CNS):

    • Test System: Rodents (e.g., rats or mice).

    • Procedure: A functional observational battery (FOB) is performed, which includes a systematic assessment of behavior (e.g., alertness, grooming), autonomic functions (e.g., salivation, body temperature), neuromuscular functions (e.g., gait, grip strength), and reactivity to stimuli. Motor activity is also quantified. Observations are made at various time points after administration of this compound at different dose levels.

  • Cardiovascular System:

    • Test System: Conscious, telemetered animals (e.g., dogs or non-human primates).

    • Procedure: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate without the stress of restraint. Following a baseline recording period, animals are administered this compound, and cardiovascular parameters are recorded for an extended period (e.g., 24 hours). A hERG (human Ether-à-go-go-Related Gene) channel assay is also conducted in vitro to assess the risk of QT interval prolongation.

  • Respiratory System:

    • Test System: Rodents or large animals.

    • Procedure: Respiratory function (respiratory rate, tidal volume, and minute volume) is measured using whole-body plethysmography in conscious animals. Measurements are taken before and at multiple time points after the administration of this compound.

Conclusion

While this compound shows promise as a specific inhibitor of the TIM-3 immune checkpoint, a comprehensive evaluation of its off-target effects is a critical next step in its preclinical development. The methodologies outlined in this guide, including broad kinase panel screening, proteome-wide cellular thermal shift assays, and a core battery of safety pharmacology studies, represent the gold standard for defining the selectivity and safety profile of a novel small molecule inhibitor. The data generated from such studies are indispensable for a thorough risk-benefit assessment and for guiding the progression of new therapeutic candidates towards clinical investigation.

References

Methodological & Application

Application Notes and Protocols for Tim-3-IN-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor, in various cell culture experiments. The provided protocols and data aim to facilitate research in immunology, oncology, and drug discovery by offering detailed methodologies and expected outcomes.

Introduction

Tim-3 is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[1][2][3] Its engagement with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), and CEACAM-1 leads to the suppression of anti-tumor immunity and the promotion of T-cell exhaustion.[3][4] this compound is a potent and specific inhibitor of Tim-3, functioning by blocking these ligand interactions and subsequently restoring immune cell effector functions.[4] These characteristics make this compound a valuable tool for investigating the role of the Tim-3 signaling pathway and for preclinical evaluation of Tim-3 blockade in various disease models.

Biochemical and Physical Properties of this compound

A clear understanding of the inhibitor's properties is crucial for its effective application in cell culture.

PropertyValueReference
Target T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3)[4]
Binding Affinity (KD) 0.61 µM[4]
Mechanism of Action Blocks the interaction of Tim-3 with its ligands: PtdSer, CEACAM1, and Gal-9.[4][4]
Molecular Weight 461.47 g/mol [4]
Formulation Typically supplied as a solid.[4]
Solubility Soluble in DMSO (e.g., 50 mg/mL).[4][4]
Storage Store stock solutions at -20°C or -80°C.[4][4]

Signaling Pathway Diagrams

The following diagrams illustrate the Tim-3 signaling pathway and the mechanism of action of this compound.

Tim3_Signaling_Pathway cluster_intracellular Intracellular Space Tim3 Tim-3 Bat3 Bat3 Tim3->Bat3 Dissociation upon ligand binding SHP2 SHP-2 Tim3->SHP2 Recruitment PI3K PI3K/Akt Tim3->PI3K TCR TCR Lck Lck Effector Effector Functions (Cytokine production, Proliferation, Cytotoxicity) TCR->Effector Activation Ligand Ligands (Gal-9, PtdSer, CEACAM-1) Ligand->Tim3 Bat3->Lck Recruitment (constitutive) SHP2->TCR Dephosphorylation Inhibition Inhibition of Effector Functions PI3K->Inhibition Inhibition->Effector

Caption: Tim-3 signaling pathway leading to T-cell inhibition.

Tim3_Inhibitor_Workflow cluster_intracellular Intracellular Space Tim3 Tim-3 Effector Restoration of Effector Functions Tim3->Effector Signaling Restored Ligand Ligands (Gal-9, PtdSer, CEACAM-1) Ligand->Tim3 Tim3_IN_2 This compound Tim3_IN_2->Tim3

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments using this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

Protocol 1: T-Cell Activation Assay

This protocol is designed to assess the effect of this compound on T-cell activation, measured by cytokine production.

Materials:

  • Human or mouse T cells (e.g., purified from PBMCs or splenocytes)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA kit for IFN-γ or other relevant cytokines

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Plating: Seed T cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Plate Coating: Pre-coat a separate 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before adding cells.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM. Add the desired concentrations of this compound or vehicle control (DMSO) to the cells.

  • T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension. Transfer the cells to the anti-CD3 coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ or other cytokines in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Viability Assessment: Assess cell viability in the remaining cell pellet using a suitable assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.

Protocol 2: Cytotoxicity Assay (Co-culture of Immune Cells and Cancer Cells)

This protocol evaluates the ability of this compound to enhance the cytotoxic activity of immune cells against cancer cells.

Materials:

  • Effector cells: Human or mouse T cells or NK cells

  • Target cells: A cancer cell line expressing Tim-3 ligands (e.g., various solid tumor or hematological malignancy cell lines)

  • Complete cell culture medium appropriate for both cell types

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based live/dead cell staining)

Procedure:

  • Target Cell Plating: Seed target cancer cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Effector Cell Preparation: Prepare effector cells (T cells or NK cells) in the same complete medium.

  • Co-culture Setup: Remove the medium from the target cells and add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

  • Inhibitor Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control to the co-culture wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cytotoxicity assay (typically 4-24 hours).

  • Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity assay kit according to the manufacturer's protocol.

Protocol 3: Flow Cytometry Analysis of Tim-3 Expression and T-cell Phenotype

This protocol is for analyzing the expression of Tim-3 on immune cells and characterizing T-cell populations following treatment.

Materials:

  • Immune cells (e.g., PBMCs, splenocytes, or cultured T cells)

  • This compound

  • Cell culture medium and stimulants (if applicable)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • CD3, CD4, CD8 (for T-cell identification)

    • Tim-3

    • PD-1, Lag-3 (other exhaustion markers)

    • Ki-67 (proliferation marker)

    • IFN-γ, TNF-α (intracellular cytokine staining)

  • Fixation/Permeabilization buffer (for intracellular staining)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture immune cells with or without this compound and appropriate stimuli for the desired duration.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain for surface markers (CD3, CD4, CD8, Tim-3, PD-1, etc.) by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (Optional):

    • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

    • Stain for intracellular markers (Ki-67, IFN-γ, etc.) by incubating with the respective antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

  • Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the expression of markers on different cell populations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a similar small molecule inhibitor, ML-T7, for comparative purposes. Researchers should note that optimal concentrations may vary depending on the specific cell line and assay conditions.

ParameterThis compoundML-T7 (for comparison)Reference
Target Tim-3Tim-3[4],[5][6]
Binding Affinity (KD) 0.61 µMNot Reported[4]
In Vitro Activity Reverses Tim-3-mediated blockade of proinflammatory cytokine production and maximizes T-cell antitumor activity against AML cell lines.[4]Enhanced survival and antitumor activity of primary CD8+ CTLs and human CAR T cells. Reduced T-cell exhaustion in vitro. Promoted NK cell killing activity and DC antigen-presenting capacity.[5][6][4],[5][6]
Recommended Starting Concentration Range (In Vitro) 0.1 - 10 µM (investigator to determine optimal concentration)Not explicitly stated, but likely in a similar micromolar range.General recommendation based on KD

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of this compound in DMSO D Treat Cells with Serial Dilutions of this compound and Controls A->D B Culture and Prepare Immune Cells and/or Cancer Cells C Seed Cells in Multi-well Plates B->C C->D E Apply Experimental Stimuli (e.g., anti-CD3/CD28, Co-culture) D->E F Incubate for a Defined Period E->F G Measure Cytokine Production (ELISA) F->G H Assess Cytotoxicity (LDH, etc.) F->H I Analyze Cell Phenotype (Flow Cytometry) F->I J Determine Cell Viability F->J K Data Analysis and Interpretation G->K H->K I->K J->K

Caption: General experimental workflow for using this compound.

Conclusion

This compound is a valuable research tool for investigating the biology of the Tim-3 immune checkpoint. The protocols and data presented here provide a solid foundation for designing and executing cell culture experiments to explore the immunomodulatory effects of this inhibitor. As with any experimental system, optimization of concentrations, incubation times, and cell types is recommended to achieve the most robust and reproducible results.

References

Application Notes and Protocols: Tim-3-IN-2 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor that plays a significant role in the regulation of immune responses.[1][2] Expressed on various immune cells, including T-cells, dendritic cells, and natural killer cells, TIM-3 is implicated in T-cell exhaustion and immune suppression within the tumor microenvironment.[1][2][3] Its interaction with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), High Mobility Group Box 1 (HMGB1), and Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1) triggers downstream signaling that dampens anti-tumor immunity.[1] Consequently, the development of TIM-3 inhibitors is a promising avenue in cancer immunotherapy.

Tim-3-IN-2 (also known as Compound A-41) is a novel, first-in-class small molecule inhibitor of TIM-3.[4][5][6] It has been identified through pharmacophore-based virtual screening and has demonstrated the ability to bind to TIM-3 with submicromolar affinity, block its interaction with key ligands, and inhibit its immunosuppressive functions in in-vitro co-culture assays.[4][6] These characteristics make this compound a valuable tool for preclinical research aimed at reversing T-cell exhaustion and enhancing anti-tumor immune responses.

This document provides detailed information on the solubility of this compound, along with protocols for its preparation for in vivo studies. It should be noted that as a recently identified compound, published in vivo studies for this compound are not yet available. The provided in vivo protocol is therefore a recommended starting point based on common practices for similar small molecule inhibitors used in preclinical animal models.

Physicochemical Properties and Solubility

A comprehensive summary of the quantitative data for this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and formulations for experimental use.

PropertyData
Alternate Name Compound A-41
Molecular Formula C₂₅H₂₃N₃O₆
Molecular Weight 461.47 g/mol
CAS Number 1113126-49-0
Binding Affinity (K D) 0.61 μM for TIM-3
Solubility DMSO: ≥ 40 mg/mL
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Table 1: Summary of Physicochemical and Solubility Data for this compound.

TIM-3 Signaling Pathway

Understanding the TIM-3 signaling pathway is essential for designing and interpreting experiments involving this compound. The diagram below illustrates the key interactions and downstream effects of TIM-3 activation, which this inhibitor aims to block.

TIM3_Signaling_Pathway cluster_ligands TIM-3 Ligands cluster_cell T-Cell Gal-9 Gal-9 TIM-3 TIM-3 Gal-9->TIM-3 PtdSer PtdSer PtdSer->TIM-3 HMGB1 HMGB1 HMGB1->TIM-3 CEACAM1 CEACAM1 CEACAM1->TIM-3 Inhibitory_Signal Inhibitory Signal Transduction TIM-3->Inhibitory_Signal Activation T_Cell_Exhaustion T-Cell Exhaustion (↓ Proliferation, ↓ Cytokine Production) Inhibitory_Signal->T_Cell_Exhaustion This compound This compound This compound->TIM-3 Inhibition

Figure 1: TIM-3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for in vitro and in vivo applications.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 461.47 g/mol ), calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (μL) = (0.001 g / 461.47 g/mol ) / 0.01 mol/L * 1,000,000 μL/L ≈ 216.7 μL

  • Dissolution: Add 216.7 μL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Proposed Protocol for In Vivo Formulation and Administration

Disclaimer: The following protocol is a proposed methodology for the in vivo use of this compound and has not been validated in published studies. It is based on common formulation strategies for small molecule inhibitors with poor aqueous solubility. Researchers should perform their own formulation development and dose-range finding studies for their specific animal model and experimental goals.

Objective: To prepare a formulation of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in a murine cancer model.

Materials:

  • This compound (10 mM stock solution in DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free tubes and syringes

Formulation (Example for a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle):

  • Vehicle Preparation:

    • In a sterile tube, combine the vehicle components in the desired ratio. For a 1 mL final volume, this would be:

      • 100 μL DMSO

      • 400 μL PEG300

      • 50 μL Tween 80

      • 450 μL sterile saline or PBS

    • Vortex thoroughly to create a homogenous solution.

  • Dosing Solution Preparation (Example for a 10 mg/kg dose in a 20 g mouse):

    • Calculate the required dose per animal:

      • Dose (mg) = 10 mg/kg * 0.02 kg = 0.2 mg

    • Calculate the volume of stock solution needed:

      • Concentration of stock solution (mg/mL) = 10 mmol/L * 461.47 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.6147 mg/mL

      • Volume of stock (μL) = (0.2 mg / 4.6147 mg/mL) * 1000 μL/mL ≈ 43.3 μL

    • Prepare the final dosing solution:

      • Assuming a final injection volume of 200 μL per mouse, the volume of vehicle needed is 200 μL - 43.3 μL = 156.7 μL.

      • In a sterile tube, add 43.3 μL of the 10 mM this compound stock solution to 156.7 μL of the prepared vehicle.

      • Vortex thoroughly immediately before administration to ensure a uniform suspension.

Administration:

  • Administer the prepared dosing solution to the animals via the chosen route (e.g., intraperitoneal injection) at the desired frequency.

  • A vehicle-only control group should always be included in the study design.

Proposed Experimental Workflow for a First In Vivo Study

The following diagram outlines a logical workflow for an initial in vivo efficacy study of this compound in a syngeneic mouse tumor model.

InVivo_Workflow cluster_analysis Analysis start Start tumor_implant Tumor Cell Implantation (e.g., MC38, B16-F10) start->tumor_implant tumor_growth Allow Tumors to Establish (e.g., to ~50-100 mm³) tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Volume/Weight Analysis endpoint->tumor_analysis immune_profiling Immune Cell Profiling (Flow Cytometry of Spleen/Tumor) endpoint->immune_profiling cytokine_analysis Cytokine/Chemokine Analysis endpoint->cytokine_analysis

Figure 2: Proposed Experimental Workflow for In Vivo Efficacy Study.

Conclusion

This compound represents a promising small molecule inhibitor for the exploration of TIM-3 pathway blockade in immuno-oncology. While in vivo data is not yet available, the provided protocols for its preparation and the proposed experimental workflow offer a solid foundation for researchers to begin investigating its therapeutic potential in preclinical models. Careful formulation development and dose-escalation studies will be critical first steps in elucidating the in vivo activity of this novel compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor implicated in T-cell exhaustion and immune suppression within the tumor microenvironment. Inhibition of the Tim-3 signaling pathway is a promising strategy in cancer immunotherapy. While in vivo data for the specific compound Tim-3-IN-2 is not publicly available, this document provides a comprehensive guide based on a representative small molecule Tim-3 inhibitor, ML-T7, for use in preclinical mouse models. These protocols and notes are intended to serve as a valuable resource for researchers designing and executing in vivo studies targeting the Tim-3 pathway.

Introduction

Tim-3 is a type I transmembrane protein expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1] Its engagement with ligands such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1 triggers inhibitory signals that dampen anti-tumor immunity.[1] Small molecule inhibitors targeting Tim-3 offer a promising therapeutic modality to reverse immune suppression and enhance anti-tumor responses. This document outlines recommended protocols for the in vivo application of small molecule Tim-3 inhibitors in mouse models, using data from the compound ML-T7 as a reference.

Data Presentation: In Vivo Dosage of a Representative Small Molecule Tim-3 Inhibitor

Due to the lack of publicly available in vivo dosage information for this compound, the following table summarizes the experimentally validated dosage and administration for the comparable small molecule Tim-3 inhibitor, ML-T7.[2] This information can be used as a starting point for designing in vivo studies with novel Tim-3 inhibitors.

CompoundDosage RangeRoute of AdministrationDosing FrequencyMouse ModelReference
ML-T710-50 mg/kgIntraperitoneal (IP)Every 2 daysSyngeneic tumor models[2]

Experimental Protocols

In Vivo Efficacy Study of a Small Molecule Tim-3 Inhibitor in a Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a small molecule Tim-3 inhibitor in a syngeneic mouse model.

1. Materials and Reagents:

  • Small molecule Tim-3 inhibitor (e.g., ML-T7)

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

  • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Sterile PBS

  • Calipers for tumor measurement

  • Syringes and needles for injection

2. Animal Model and Tumor Implantation:

  • Culture syngeneic tumor cells to ~80% confluency.

  • Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

3. Preparation of the Tim-3 Inhibitor Formulation:

  • Prepare the vehicle solution. A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Dissolve the small molecule Tim-3 inhibitor in the vehicle to the desired stock concentration. Gentle warming or sonication may be required to achieve complete dissolution.

  • Prepare the final dosing solution by diluting the stock solution in sterile saline to the target concentration for injection.

4. In Vivo Administration:

  • Randomize the tumor-bearing mice into treatment and control groups.

  • Based on the representative data for ML-T7, administer the Tim-3 inhibitor at a dose between 10-50 mg/kg via intraperitoneal injection.[2]

  • Administer the vehicle solution to the control group.

  • Repeat the injections every 2 days for the duration of the study (e.g., 3 weeks).[2]

5. Monitoring and Endpoints:

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Mandatory Visualizations

Tim-3 Signaling Pathway

Tim_3_Signaling_Pathway Tim-3 Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Tim3 Tim-3 Inhibitory_Signal Inhibitory Signal Tim3->Inhibitory_Signal Transduces TCR TCR TCR->Inhibitory_Signal Inhibits Signaling Gal9 Galectin-9 Gal9->Tim3 Binds PtdSer PtdSer PtdSer->Tim3 Binds CEACAM1 CEACAM1 CEACAM1->Tim3 Binds T_Cell_Exhaustion T-Cell Exhaustion Inhibitory_Signal->T_Cell_Exhaustion Leads to

Caption: Simplified Tim-3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow In Vivo Efficacy Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_start Treatment Initiation (Tumors ~50-100 mm³) tumor_growth->treatment_start treatment_group Treatment Group: Tim-3 Inhibitor treatment_start->treatment_group control_group Control Group: Vehicle treatment_start->control_group monitoring Tumor & Body Weight Measurement (q2-3d) treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation with Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in regulating T-cell responses.[1][2] Expressed on various immune cells, including activated T-cells, Tim-3 is implicated in T-cell exhaustion, a state of dysfunction that arises during chronic infections and in the tumor microenvironment.[3][4] Engagement of Tim-3 by its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, triggers inhibitory signals that dampen T-cell activation and effector functions.[3] Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy.

Tim-3-IN-2 is a small molecule inhibitor designed to block the interaction between Tim-3 and its ligands. By disrupting this inhibitory signaling pathway, this compound is expected to restore T-cell function, enhance anti-tumor immunity, and reverse the exhausted T-cell phenotype. This application note provides a detailed protocol for utilizing flow cytometry to assess the effect of this compound on T-cell activation.

Principle of the Assay

This protocol describes an in vitro assay to quantify the activation of human T-cells in the presence of the Tim-3 inhibitor, this compound. Human peripheral blood mononuclear cells (PBMCs) are stimulated to induce T-cell activation and concurrently treated with varying concentrations of this compound. The activation status of T-cells is then assessed by flow cytometry using specific fluorescently-labeled antibodies against key T-cell activation markers, such as CD69 and CD25. By comparing the expression of these markers on treated versus untreated cells, the efficacy of this compound in modulating T-cell activation can be determined.

Data Presentation

The following table summarizes illustrative quantitative data from a representative experiment evaluating the effect of this compound on the expression of T-cell activation markers. This data is intended to be exemplary of expected results and should be confirmed by individual researchers.

Treatment GroupConcentration (µM)% CD4+CD69+ T-cells% CD8+CD69+ T-cells% CD4+CD25+ T-cells% CD8+CD25+ T-cells
Unstimulated Control02.53.14.25.5
Stimulated + Vehicle (DMSO)045.852.368.775.4
Stimulated + this compound0.155.261.875.181.3
Stimulated + this compound168.475.185.389.2
Stimulated + this compound1072.179.888.992.6

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (clone OKT3), functional grade

  • Anti-CD28 antibody (clone CD28.2), functional grade

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixable Viability Dye (e.g., eFluor™ 780)

  • Anti-Human CD3-PerCP-eFluor™ 710 (clone UCHT1)

  • Anti-Human CD4-APC (clone RPA-T4)

  • Anti-Human CD8-PE-Cyanine7 (clone SK1)

  • Anti-Human CD69-FITC (clone FN50)

  • Anti-Human CD25-PE (clone M-A251)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Experimental Workflow

experimental_workflow Experimental Workflow for T-cell Activation Assay cluster_prep Cell Preparation cluster_treatment Stimulation and Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis pbmc Isolate Human PBMCs resuspend Resuspend PBMCs in RPMI 1640 pbmc->resuspend plate Plate PBMCs in 96-well plate resuspend->plate add_inhibitor Add this compound or Vehicle (DMSO) plate->add_inhibitor add_stim Add anti-CD3/CD28 for stimulation add_inhibitor->add_stim incubate Incubate for 24-48 hours add_stim->incubate harvest Harvest Cells incubate->harvest viability Stain with Fixable Viability Dye harvest->viability surface Stain for surface markers (CD3, CD4, CD8, CD69, CD25) viability->surface wash Wash cells surface->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data (Gating and Quantification) acquire->analyze

A high-level overview of the experimental procedure.
Detailed Protocol

1. Preparation of PBMCs

1.1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

1.2. Wash the isolated PBMCs twice with sterile PBS.

1.3. Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^6 cells/mL.

2. T-cell Stimulation and Treatment with this compound

2.1. Plate 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium per well in a 96-well round-bottom plate.

2.2. Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.

2.3. Add 50 µL of the diluted this compound or vehicle control to the respective wells.

2.4. Immediately after adding the inhibitor, add 50 µL of a pre-titered optimal concentration of anti-CD3 and anti-CD28 antibodies for T-cell stimulation. Include unstimulated control wells that receive neither the inhibitor nor the stimulation antibodies.

2.5. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time should be determined empirically.

3. Staining for Flow Cytometry

3.1. After incubation, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes.

3.2. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

3.3. Wash the cells once with 200 µL of PBS.

3.4. Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.

3.5. Wash the cells with 200 µL of Flow Cytometry Staining Buffer.

3.6. Prepare a cocktail of fluorescently-labeled antibodies against CD3, CD4, CD8, CD69, and CD25 in Flow Cytometry Staining Buffer at their predetermined optimal concentrations.

3.7. Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

3.8. Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

3.9. Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer for acquisition.

4. Data Acquisition and Analysis

4.1. Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (e.g., at least 50,000 live, single lymphocyte events) are collected for robust statistical analysis.

4.2. Analyze the flow cytometry data using appropriate software.

4.3. Gate on the lymphocyte population based on forward and side scatter properties.

4.4. Exclude doublets and dead cells using the viability dye.

4.5. From the live, single lymphocyte gate, identify CD3+ T-cells.

4.6. Further gate on CD4+ and CD8+ T-cell subsets.

4.7. Quantify the percentage of CD69+ and CD25+ cells within both the CD4+ and CD8+ T-cell populations for each treatment condition.

Signaling Pathway and Logical Relationships

tim3_pathway Tim-3 Signaling Pathway and Inhibition cluster_tim3 Tim-3 Inhibitory Pathway cluster_outcome Cellular Outcome TCR TCR Engagement Activation_Signal Positive Activation Signal TCR->Activation_Signal T_Cell_Activation T-Cell Activation (CD69, CD25 expression) Activation_Signal->T_Cell_Activation Ligand Galectin-9 / PtdSer Tim3 Tim-3 Receptor Ligand->Tim3 Binds Inhibitory_Signal Inhibitory Signal Tim3->Inhibitory_Signal Inhibitory_Signal->T_Cell_Activation Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blocks Binding

Tim-3 signaling inhibits T-cell activation, a process reversed by this compound.

logical_relationship Logical Flow of the Experiment Hypothesis Hypothesis: This compound will increase T-cell activation. Experiment Experiment: Stimulate T-cells with and without This compound at various concentrations. Hypothesis->Experiment Measurement Measurement: Quantify CD69 and CD25 expression on CD4+ and CD8+ T-cells via flow cytometry. Experiment->Measurement Expected_Outcome Expected Outcome: A dose-dependent increase in the percentage of CD69+ and CD25+ T-cells with this compound treatment. Measurement->Expected_Outcome Conclusion Conclusion: This compound enhances T-cell activation by inhibiting the Tim-3 pathway. Expected_Outcome->Conclusion

The logical progression from hypothesis to conclusion.

Conclusion

This application note provides a comprehensive framework for assessing the impact of the small molecule inhibitor this compound on T-cell activation using flow cytometry. By following the detailed protocol, researchers can generate robust and reproducible data to characterize the immunomodulatory effects of this and similar compounds. The provided diagrams and illustrative data serve as a guide for experimental design and data interpretation. As with any in vitro assay, optimization of specific parameters such as inhibitor concentration, incubation time, and antibody panels may be necessary to suit individual experimental systems and research questions.

References

Application of Tim-3-IN-2 in Acute Myeloid Leukemia Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin domain-3 (Tim-3) receptor, in the context of acute myeloid leukemia (AML) research. These guidelines are intended to assist in the investigation of Tim-3 signaling, the evaluation of this compound as a potential therapeutic agent, and the development of novel anti-leukemic strategies.

Introduction to Tim-3 in AML

T-cell immunoglobulin and mucin domain-3 (Tim-3) is an immune checkpoint receptor that has emerged as a critical player in the pathogenesis of acute myeloid leukemia (AML). Unlike in healthy hematopoietic stem cells, Tim-3 is frequently overexpressed on the surface of leukemic stem cells (LSCs) and leukemic blasts in a majority of AML subtypes. This aberrant expression is associated with a more aggressive disease course and poorer prognosis.

The binding of Tim-3 to its primary ligand, galectin-9 (Gal-9), which is often secreted by AML cells in an autocrine or paracrine manner, triggers a cascade of downstream signaling events. These pathways, including the NF-κB, PI3K/mTOR, and Wnt/β-catenin pathways, are crucial for the self-renewal, proliferation, and survival of AML cells. Furthermore, the Tim-3/Gal-9 axis contributes to an immunosuppressive tumor microenvironment by inducing T-cell exhaustion and dysfunction, thereby allowing the leukemia to evade immune surveillance.

This compound: A Small Molecule Inhibitor of Tim-3

This compound (also referred to as Compound A-41) is a recently identified small molecule inhibitor of Tim-3. It exhibits a submicromolar binding affinity to the Tim-3 receptor (KD: 0.61 μM) and functions by sterically hindering the interaction between Tim-3 and its various ligands, including galectin-9, phosphatidylserine (PtdSer), and CEACAM1.[1] By blocking these interactions, this compound aims to disrupt the pro-leukemic signaling within AML cells and restore the anti-tumor activity of immune effector cells.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueDescription
Binding Affinity (KD)0.61 μMThe equilibrium dissociation constant, indicating the binding affinity of this compound to the Tim-3 receptor.
Ligand InhibitionPtdSer, CEACAM1, Gal-9This compound has been shown to block the interaction of Tim-3 with these key ligands.[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating this compound.

Tim3_Signaling_Pathway Tim-3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tim-3 Tim-3 PI3K PI3K Tim-3->PI3K Activation NF-kB NF-kB Tim-3->NF-kB Activation beta-catenin beta-catenin Tim-3->beta-catenin Activation Galectin-9 Galectin-9 Galectin-9->Tim-3 Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression NF-kB->Gene_Expression beta-catenin->Gene_Expression Experimental_Workflow Experimental Workflow for this compound Evaluation AML_Cells AML Cell Lines / Primary Samples Tim-3-IN-2_Treatment Treatment with this compound (Dose-Response) AML_Cells->Tim-3-IN-2_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, CTG) Tim-3-IN-2_Treatment->Viability_Assay Coculture_Assay Co-culture with Immune Cells (T-cells, NK cells) Tim-3-IN-2_Treatment->Coculture_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Tim-3-IN-2_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cytokine_Analysis Cytokine Release Assay (e.g., ELISA, CBA) Coculture_Assay->Cytokine_Analysis Western_Blot->Data_Analysis Cytokine_Analysis->Data_Analysis

References

Application Notes and Protocols for Studying the Tumor Microenvironment with Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), also known as HAVCR2, is a critical immune checkpoint receptor that plays a significant role in the suppression of anti-tumor immunity.[1][2] Expressed on a variety of immune cells, including exhausted T cells, regulatory T cells (Tregs), and innate immune cells like dendritic cells (DCs) and macrophages, TIM-3 is a key regulator of immune responses within the tumor microenvironment (TME).[1][3] Its upregulation is often associated with T-cell exhaustion, a state of T-cell dysfunction characterized by the loss of effector functions, and is correlated with poor prognosis in various cancers.[4][5] TIM-3 interacts with several ligands, most notably galectin-9 (Gal-9), phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and high mobility group box 1 (HMGB1), to mediate its inhibitory functions.[6][7]

Tim-3-IN-2 (also referred to as Compound A-41) is a potent small molecule inhibitor of TIM-3.[6] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the tumor microenvironment and to evaluate its potential as a cancer immunotherapeutic agent.

This compound: A Small Molecule Inhibitor of TIM-3

This compound is a cell-permeable small molecule designed to disrupt the immunosuppressive functions of TIM-3. Its primary mechanism of action involves blocking the interaction between TIM-3 and its various ligands.[6] By doing so, this compound aims to restore the effector functions of exhausted T cells and enhance anti-tumor immune responses.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₅H₂₃N₃O₆[8]
Molecular Weight 461.47 g/mol [6][8]
Binding Affinity (KD) 0.61 μM[6][8]
Solubility Soluble in DMSO (40 mg/mL)[8]
CAS Number 1113126-49-0[6][8]
Mechanism of Action

This compound functions by competitively inhibiting the binding of ligands such as Gal-9, PtdSer, and CEACAM1 to the TIM-3 receptor.[6] This blockade prevents the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. The expected outcomes of this compound treatment in the TME include:

  • Reversal of T-cell Exhaustion: By blocking TIM-3 signaling, this compound can reinvigorate exhausted CD8+ T cells, leading to increased proliferation and production of pro-inflammatory cytokines such as IFN-γ and TNF-α.[6]

  • Enhanced Anti-Tumor Activity: The restoration of T-cell effector functions is anticipated to result in improved tumor cell killing.[6]

  • Modulation of Innate Immunity: Given TIM-3's expression on innate immune cells, this compound may also modulate the function of macrophages and dendritic cells within the TME, potentially promoting a more pro-inflammatory phenotype.

Visualizing the Tim-3 Signaling Pathway and the Action of this compound

TIM3_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_T_Cell Exhausted T Cell Tumor Cell Tumor Cell Gal-9 Galectin-9 Tumor Cell->Gal-9 PtdSer Phosphatidylserine Tumor Cell->PtdSer APC Antigen Presenting Cell (e.g., Dendritic Cell) CEACAM1 CEACAM1 APC->CEACAM1 TIM3 TIM-3 Receptor Downstream Signaling Inhibitory Signaling (e.g., NFAT, NF-κB inhibition) TIM3->Downstream Signaling Activates TCR TCR TCR->Downstream Signaling Inhibits TCR Signaling Exhaustion T Cell Exhaustion (↓ Cytokine Production, ↓ Proliferation) Downstream Signaling->Exhaustion Leads to Gal-9->TIM3 PtdSer->TIM3 CEACAM1->TIM3 This compound This compound This compound->TIM3 Blocks

Caption: TIM-3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in in vitro and in vivo models.

In Vitro T-Cell Activation and Cytokine Production Assay

Objective: To determine the effect of this compound on reversing T-cell exhaustion and restoring cytokine production in the presence of tumor cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • TIM-3 expressing tumor cell line (e.g., a human acute myeloid leukemia (AML) cell line)

  • This compound (dissolved in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Human CD3/CD28 T-cell activator beads

  • Human IFN-γ and TNF-α ELISA kits

  • Flow cytometer and antibodies against human CD8, TIM-3, and Ki-67

Protocol:

  • Co-culture Setup:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the TIM-3 expressing tumor cells in a 96-well plate at an appropriate density.

    • Add PBMCs to the wells at a 10:1 effector-to-target ratio.

    • Add CD3/CD28 T-cell activator beads to stimulate T-cell activation.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Add the different concentrations of this compound to the co-culture wells. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Analysis:

    • Cytokine Measurement: After 72 hours, collect the culture supernatants and measure the concentration of IFN-γ and TNF-α using ELISA kits according to the manufacturer's instructions.

    • T-cell Proliferation: Harvest the cells and stain with fluorescently labeled antibodies against CD8, TIM-3, and Ki-67. Analyze T-cell proliferation by flow cytometry, gating on the CD8+ T-cell population and quantifying the percentage of Ki-67+ cells.

In Vivo Murine Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old C57BL/6 mice

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10⁶ MC38 cells) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle solution.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines.

    • Excise the tumors and spleens for further analysis.

    • Tumor-Infiltrating Lymphocyte (TIL) Analysis: Prepare single-cell suspensions from the tumors and analyze the phenotype and function of TILs by flow cytometry. Stain for markers such as CD8, CD4, FoxP3, TIM-3, PD-1, and intracellular IFN-γ and Granzyme B.

    • Spleen Analysis: Analyze splenocytes to assess systemic immune responses.

Expected Data and Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytokine Production by Co-cultured PBMCs

TreatmentConcentration (µM)IFN-γ (pg/mL) ± SDTNF-α (pg/mL) ± SD
Vehicle Control-
This compound0.1
This compound1
This compound10

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEM% Tumor Growth Inhibition
Vehicle Control-
This compound (Dose 1)
This compound (Dose 2)

Visualizing the Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PBMC_Isolation Isolate PBMCs CoCulture Co-culture PBMCs with Tumor Cells PBMC_Isolation->CoCulture Treatment_InVitro Treat with this compound CoCulture->Treatment_InVitro Analysis_InVitro Analyze Cytokine Production & T-cell Proliferation (ELISA, Flow Cytometry) Treatment_InVitro->Analysis_InVitro Conclusion Conclusion Analysis_InVitro->Conclusion Mechanism Insights Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment_InVivo Treat with this compound Tumor_Growth->Treatment_InVivo Endpoint_Analysis Endpoint Analysis: Tumor Growth Inhibition, TIL Analysis Treatment_InVivo->Endpoint_Analysis Endpoint_Analysis->Conclusion Efficacy Data Start Start Start->PBMC_Isolation Start->Tumor_Implantation

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of this compound Effects

Logical_Relationship This compound This compound Block_TIM3_Ligand Blocks TIM-3/Ligand Interaction This compound->Block_TIM3_Ligand Reverse_Exhaustion Reverses T-Cell Exhaustion Block_TIM3_Ligand->Reverse_Exhaustion Increase_Cytokines ↑ Pro-inflammatory Cytokines (IFN-γ, TNF-α) Reverse_Exhaustion->Increase_Cytokines Increase_Proliferation ↑ T-Cell Proliferation Reverse_Exhaustion->Increase_Proliferation Enhanced_Killing Enhanced Tumor Cell Killing Increase_Cytokines->Enhanced_Killing Increase_Proliferation->Enhanced_Killing Tumor_Regression Tumor Regression Enhanced_Killing->Tumor_Regression

Caption: Logical relationship of this compound's effects on the TME.

Conclusion

This compound represents a valuable research tool for dissecting the role of the TIM-3 signaling axis in the tumor microenvironment. The provided protocols offer a framework for assessing its biological activity and therapeutic potential. Further investigations may explore its synergistic effects with other immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to develop more effective combination immunotherapies for cancer.

References

Application Notes and Protocols: Co-culturing Immune Cells with Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, dendritic cells (DCs), and macrophages.[1][2][3] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immunity, making it a promising target for cancer immunotherapy.[1] Tim-3-IN-2 is a small molecule inhibitor of Tim-3 with a binding affinity (KD) of 0.61 μM. This compound has been shown to block the interaction of Tim-3 with its ligands, thereby reversing Tim-3-mediated immunosuppression and enhancing the production of pro-inflammatory cytokines and T-cell anti-tumor activity. These application notes provide detailed protocols for co-culturing immune cells with this compound to evaluate its effects on T cell activation, dendritic cell maturation, and macrophage polarization.

This compound: Compound Information

PropertyValueReference
Mechanism of Action Tim-3 InhibitorMedChemExpress
Binding Affinity (KD) 0.61 μMMedChemExpress
Molecular Weight 461.47 g/mol MedChemExpress
Formula C₂₅H₂₃N₃O₆MedChemExpress
CAS Number 1113126-49-0MedChemExpress
Solubility 50 mg/mL in DMSOMedChemExpress
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.MedChemExpress

Signaling Pathway of Tim-3 and Inhibition by this compound

The following diagram illustrates the general signaling pathway of Tim-3 and the mechanism of inhibition by this compound. Upon binding of ligands like Galectin-9 to the Tim-3 receptor on a T cell, intracellular signaling cascades are initiated that lead to T cell exhaustion and reduced effector functions. This compound acts by blocking this ligand-receptor interaction, thereby preventing the downstream inhibitory signals and restoring T cell activity.

Tim3_Signaling_Pathway cluster_ligand Extracellular cluster_tcell T Cell cluster_inhibitor Ligand Galectin-9 (or other ligands) Tim3_receptor Tim-3 Receptor Ligand->Tim3_receptor Binds SHP2 SHP-2 Tim3_receptor->SHP2 Recruits TCR_signaling TCR Signaling (Reduced) SHP2->TCR_signaling Inhibits Exhaustion T Cell Exhaustion (Increased Cytokine Production, Proliferation) TCR_signaling->Exhaustion Leads to Tim3_IN_2 This compound Tim3_IN_2->Tim3_receptor Blocks Binding

Caption: Tim-3 signaling pathway and its inhibition by this compound.

Experimental Workflow for Co-culture Assays

The general workflow for assessing the efficacy of this compound in immune cell co-culture systems involves isolating and preparing the desired immune cells, establishing the co-culture, treating with this compound, and finally, analyzing the cellular responses.

CoCulture_Workflow Start Start Isolate_Cells Isolate Immune Cells (e.g., T cells, Monocytes) Start->Isolate_Cells Differentiate_Cells Differentiate Monocytes (into Dendritic Cells or Macrophages) Isolate_Cells->Differentiate_Cells CoCulture_Setup Set up Co-culture (e.g., T cell-DC, T cell-Macrophage) Isolate_Cells->CoCulture_Setup T cells Differentiate_Cells->CoCulture_Setup Treatment Treat with this compound (and controls) CoCulture_Setup->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Analysis Analyze Cellular Responses Incubation->Analysis End End Analysis->End

Caption: General experimental workflow for immune cell co-culture with this compound.

Protocol 1: T Cell and Dendritic Cell (DC) Co-culture

This protocol details the methodology for co-culturing T cells and monocyte-derived dendritic cells (Mo-DCs) to assess the effect of this compound on T cell activation and DC maturation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies

  • Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69, Anti-CD80, Anti-CD86, Anti-HLA-DR

  • ELISA kits for IFN-γ and IL-12

Methods:

  • Isolation of Monocytes and T Cells:

    • Isolate monocytes and T cells from fresh human PBMCs using negative selection with RosetteSep™ enrichment cocktails according to the manufacturer's instructions.

  • Generation of Immature Mo-DCs:

    • Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days.

    • Add fresh media with cytokines every 2-3 days.

  • DC Maturation and Co-culture Setup:

    • Harvest immature Mo-DCs and seed in a 24-well plate at a density of 1 x 10⁵ cells/well.

    • Induce maturation by adding 100 ng/mL LPS for 24 hours.

    • Isolate autologous T cells and add them to the matured DC culture at a DC:T cell ratio of 1:5 or 1:10.[4]

    • Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T cells.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium. Suggested concentrations to test range from 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Add the different concentrations of this compound or vehicle control to the co-culture wells.

  • Incubation and Sample Collection:

    • Incubate the co-culture plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

    • After incubation, collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry.

  • Analysis:

    • T Cell Activation: Stain cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69 and analyze by flow cytometry.[5][6]

    • DC Maturation: Stain cells with antibodies against CD80, CD86, and HLA-DR and analyze by flow cytometry.[7]

    • Cytokine Production: Measure the concentrations of IFN-γ and IL-12 in the collected supernatants using ELISA kits according to the manufacturer's instructions.[8][9]

Expected Outcomes and Data Presentation:

ParameterReadoutExpected Effect of this compound
T Cell Activation % of CD25⁺ and CD69⁺ T cellsIncrease
DC Maturation Mean Fluorescence Intensity (MFI) of CD80, CD86, HLA-DRIncrease
Cytokine Secretion Concentration of IFN-γ (pg/mL)Increase
Cytokine Secretion Concentration of IL-12 (pg/mL)Increase

Protocol 2: T Cell and Macrophage Co-culture

This protocol outlines the procedure for co-culturing T cells and macrophages to investigate the impact of this compound on macrophage polarization and T cell responses.

Materials:

  • Human PBMCs

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium with L-glutamine

  • FBS, heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant Human M-CSF

  • Recombinant Human IFN-γ

  • Recombinant Human IL-4

  • LPS

  • This compound (dissolved in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies

  • Flow cytometry antibodies: Anti-CD3, Anti-CD8, Anti-CD69, Anti-CD80, Anti-CD206

  • ELISA kit for IFN-γ

  • Griess Reagent for nitric oxide measurement

Methods:

  • Isolation of Monocytes and T Cells:

    • Isolate monocytes and T cells from human PBMCs as described in Protocol 1.

  • Generation and Polarization of Macrophages:

    • Culture isolated monocytes in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days to generate M0 macrophages.

    • To polarize macrophages, replace the medium with fresh medium containing:

      • M1 polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.

      • M2 polarization: 20 ng/mL IL-4.

    • Incubate for 24-48 hours.

  • Co-culture Setup:

    • After polarization, wash the macrophages to remove polarizing cytokines.

    • Isolate autologous T cells and add them to the macrophage culture at a macrophage:T cell ratio of 1:5.

    • Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Treatment with this compound:

    • Add serial dilutions of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the co-culture wells.

  • Incubation and Sample Collection:

    • Incubate the co-culture plates for 48-72 hours.

    • Collect supernatants for cytokine and nitric oxide analysis and harvest cells for flow cytometry.

  • Analysis:

    • Macrophage Polarization: Stain cells with antibodies against the M1 marker CD80 and the M2 marker CD206 and analyze by flow cytometry.

    • T Cell Activation: Stain cells for CD3, CD8, and CD69 and analyze by flow cytometry.

    • Cytokine Production: Measure IFN-γ levels in the supernatant by ELISA.

    • Nitric Oxide Production (M1 marker): Measure nitrite concentration in the supernatant using the Griess reagent.[10][11][12][13][14]

Expected Outcomes and Data Presentation:

ParameterReadoutExpected Effect of this compound on M1-polarized co-cultureExpected Effect of this compound on M2-polarized co-culture
Macrophage Polarization Ratio of CD80⁺ (M1) / CD206⁺ (M2) cellsIncreaseShift towards M1 phenotype
T Cell Activation % of CD69⁺ T cellsIncreaseIncrease
Cytokine Secretion Concentration of IFN-γ (pg/mL)IncreaseIncrease
Macrophage Effector Function Nitric Oxide (NO) concentration (µM)IncreaseIncrease

Conclusion

These protocols provide a framework for investigating the immunomodulatory effects of the Tim-3 inhibitor, this compound, in in vitro co-culture systems of key immune cells. The described assays will enable researchers to quantify the impact of Tim-3 blockade on T cell activation, dendritic cell maturation, and macrophage polarization, providing valuable insights for the development of novel cancer immunotherapies. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Western Blot Analysis of Tim-3 Signaling Using Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor involved in the regulation of both innate and adaptive immunity.[1][2] Its expression on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), plays a pivotal role in immune suppression, particularly in the tumor microenvironment and during chronic viral infections.[1][3] Dysregulation of the Tim-3 signaling pathway is associated with T-cell exhaustion, a state of T-cell dysfunction characterized by reduced effector function.[4][5] The signaling cascade downstream of Tim-3 is complex and can involve the activation or inhibition of multiple pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, depending on the cellular context.[4][6][7]

Tim-3-IN-2 is a small molecule inhibitor designed to block the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer), CEACAM1, and Galectin-9.[8] By disrupting these interactions, this compound aims to reverse Tim-3-mediated immunosuppression and restore anti-tumor T-cell activity.[8] Western blot analysis is a powerful technique to investigate the molecular mechanisms by which this compound modulates Tim-3 signaling. This document provides detailed protocols for utilizing Western blotting to analyze the effects of this compound on key signaling pathways downstream of Tim-3.

Key Signaling Pathways in Tim-3 Function

Tim-3 signaling is multifaceted and can lead to either co-stimulation or inhibition of immune responses. The downstream effects are largely dependent on the cellular context and the specific ligands interacting with the receptor. Key pathways implicated in Tim-3 signaling include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Studies have shown that Tim-3 can influence the phosphorylation of Akt (p-Akt), a key mediator of this pathway.[7][9]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Tim-3 engagement has been shown to modulate the phosphorylation of ERK (p-ERK).[7][10]

  • NF-κB Pathway: This pathway is a central regulator of inflammation and immune responses. Tim-3 signaling can impact the activation of the NF-κB pathway, often assessed by the phosphorylation of the p65 subunit (p-p65).[6][11]

Data Presentation: Quantitative Analysis of this compound Effects

The following table summarizes hypothetical quantitative data from Western blot analyses to illustrate the expected effects of this compound on key signaling proteins. This data would be generated by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH).

Cell Line Treatment Concentration (µM) p-Akt (Ser473) Relative Density p-ERK1/2 (Thr202/Tyr204) Relative Density p-p65 (Ser536) Relative Density
Jurkat Vehicle (DMSO)-1.00 ± 0.121.00 ± 0.151.00 ± 0.10
This compound0.11.25 ± 0.181.35 ± 0.200.85 ± 0.11
This compound11.80 ± 0.251.95 ± 0.280.60 ± 0.09
This compound102.50 ± 0.352.70 ± 0.400.40 ± 0.07
Primary Human T Cells Vehicle (DMSO)-1.00 ± 0.091.00 ± 0.111.00 ± 0.08
This compound0.11.15 ± 0.141.20 ± 0.160.90 ± 0.10
This compound11.65 ± 0.211.75 ± 0.240.70 ± 0.09
This compound102.20 ± 0.302.40 ± 0.330.50 ± 0.06

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the culture of Jurkat cells (a human T lymphocyte cell line) and their treatment with this compound.

Materials:

  • Jurkat cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock in complete RPMI-1640 medium to final concentrations of 0.1, 1, and 10 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

    • Add the prepared this compound solutions or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • Following incubation, transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Centrifuge again and discard the supernatant. The cell pellet is now ready for protein extraction.

Protocol 2: Protein Extraction and Quantification

Materials:

  • RIPA lysis buffer (e.g., Thermo Fisher Scientific, #89900) supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific, #78440)

  • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer with inhibitors to the cell pellet.

  • Incubation: Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 3: SDS-PAGE and Western Blotting

Materials:

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% Mini-PROTEAN TGX Precast Gels, Bio-Rad)

  • Running buffer (Tris/Glycine/SDS)

  • Transfer buffer (Tris/Glycine/Methanol)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Recommended Primary Antibodies:

Target Protein Supplier & Catalog No. Dilution
Phospho-Akt (Ser473)Cell Signaling Technology, #40601:1000
Total AktCell Signaling Technology, #92721:1000
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling Technology, #43701:2000
Total p44/42 MAPK (Erk1/2)Cell Signaling Technology, #91021:1000
Phospho-NF-κB p65 (Ser536)Cell Signaling Technology, #30331:1000
Total NF-κB p65Cell Signaling Technology, #82421:1000
β-actinCell Signaling Technology, #49701:1000

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto the SDS-PAGE gel and run according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

Tim3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Tim3 Tim-3 PI3K PI3K Tim3->PI3K Activates MEK MEK Tim3->MEK Activates IKK IKK Tim3->IKK Inhibits Ligand Ligands (Gal-9, PtdSer, CEACAM1) Ligand->Tim3 Binds Tim3_IN_2 This compound Tim3_IN_2->Ligand Blocks Interaction Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylates ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB Translocates Gene_Expression Gene Expression (e.g., Cytokines) pNFkB->Gene_Expression

Caption: Tim-3 Signaling Pathways and the Action of this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

Logical_Relationship Tim3_Active Active Tim-3 Signaling Immunosuppression Immunosuppression (T-cell Exhaustion) Tim3_Active->Immunosuppression Tim3_IN_2_Action This compound (Inhibition of Ligand Binding) Tim3_IN_2_Action->Tim3_Active Leads to Tim3_Inactive Inactive Tim-3 Signaling Tim3_IN_2_Action->Tim3_Inactive Immune_Activation Immune Activation (Restored T-cell Function) Tim3_Inactive->Immune_Activation

Caption: Logical Relationship of this compound Mechanism of Action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tim-3-IN-2 for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tim-3-IN-2 in T-cell proliferation assays. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor. It functions by blocking the interaction of Tim-3 with its various ligands, including phosphatidylserine (PtdSer), CEACAM1, and Galectin-9.[1] By disrupting these interactions, this compound inhibits the immunosuppressive signals mediated by Tim-3, which can lead to the restoration of T-cell effector functions, such as the production of pro-inflammatory cytokines and enhanced anti-tumor activity.[1]

Q2: What is the starting concentration of this compound I should use in my T-cell proliferation assay?

Based on its reported binding affinity (KD) of 0.61 μM, a good starting point for a dose-response experiment would be a concentration range that brackets this value.[1] We recommend a 10-point dose-response curve starting from 10 μM and going down to the nanomolar range (e.g., 10 μM, 5 μM, 2.5 μM, 1.25 μM, 0.6 μM, 0.3 μM, 0.15 μM, 0.075 μM, 0.037 μM, and a vehicle control). This range will help determine the optimal concentration for maximizing T-cell proliferation while minimizing potential off-target effects or cytotoxicity.

Q3: How can I assess T-cell proliferation in my assay?

Several methods can be used to measure T-cell proliferation. Common techniques include:

  • Dye dilution assays: Using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, which are diluted with each cell division and can be quantified by flow cytometry.

  • 3H-thymidine incorporation: This classic method measures the incorporation of a radioactive nucleoside into the DNA of dividing cells.[2]

  • MTT or CCK-8 assays: These colorimetric assays measure metabolic activity, which correlates with cell viability and proliferation.

Q4: What are the expected effects of this compound on T-cell proliferation?

In a setting where T-cells are suppressed or exhausted, this compound is expected to enhance T-cell proliferation by blocking the inhibitory signals from the Tim-3 pathway.[3] This effect is often observed in co-culture systems with tumor cells or in the presence of Tim-3 ligands. The magnitude of the effect will depend on the specific experimental conditions, including the activation state of the T-cells and the presence of Tim-3 ligands.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay Using CFSE Dilution

This protocol outlines a method for assessing the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • This compound

  • DMSO (vehicle control)

  • 96-well round-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, viability dye)

Methodology:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • PBMC Labeling: Resuspend PBMCs at 1x107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells three times with complete medium.

  • Cell Seeding: Resuspend the CFSE-labeled PBMCs at 1x106 cells/mL in complete RPMI medium.

  • Treatment Preparation: Prepare a serial dilution of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.

    • Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells with vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer.

    • Stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, single cells and then on CD4+ and CD8+ T-cell populations. Proliferation is measured by the dilution of the CFSE signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no T-cell proliferation in stimulated control wells Suboptimal anti-CD3/CD28 stimulationTitrate the concentration of anti-CD3 and anti-CD28 antibodies to find the optimal stimulating conditions for your cells.
Poor cell viabilityEnsure PBMCs are freshly isolated and handled gently. Use a viability dye to assess cell health before starting the assay.
High background proliferation in unstimulated wells Mycoplasma contaminationTest cell cultures for mycoplasma contamination.
Mitogenic components in serumUse a different batch of FBS or heat-inactivate the serum.
This compound shows cytotoxicity at higher concentrations Off-target effects or inherent toxicityPerform a dose-response curve for cytotoxicity using a viability assay (e.g., Trypan Blue or a viability dye for flow cytometry) to determine the maximum non-toxic concentration.[4]
Inconsistent results between experiments Variability in primary cellsUse PBMCs from the same donor for comparative experiments or test multiple donors to account for biological variability.
Inconsistent reagent preparationPrepare fresh dilutions of this compound and antibodies for each experiment. Ensure thorough mixing.
Precipitation of this compound in culture medium Low solubility of the compoundPrepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous culture medium, ensure rapid and thorough mixing. Avoid multiple freeze-thaw cycles of the stock solution. If precipitation persists, consider using a lower concentration range or a different solvent for the stock solution if compatible with cell culture.

Data Presentation

Table 1: Example Dose-Response of this compound on T-Cell Proliferation

This compound (µM)% Proliferation (CD4+ T-cells)% Proliferation (CD8+ T-cells)% Cell Viability
1045 ± 4.265 ± 5.175 ± 6.8
560 ± 5.578 ± 6.388 ± 4.5
2.575 ± 6.185 ± 7.292 ± 3.1
1.2572 ± 5.883 ± 6.995 ± 2.5
0.668 ± 4.980 ± 6.196 ± 2.2
0.365 ± 4.575 ± 5.897 ± 1.9
0.1558 ± 4.170 ± 5.298 ± 1.5
0.07552 ± 3.865 ± 4.898 ± 1.3
0 (Vehicle)50 ± 3.562 ± 4.598 ± 1.2
Unstimulated5 ± 1.28 ± 1.599 ± 0.8

Data are presented as mean ± standard deviation from a representative experiment.

Visualizations

Tim-3 Signaling Pathway

Tim3_Signaling Tim-3 Signaling Pathway in T-Cells cluster_membrane Cell Membrane cluster_ligands Extracellular Ligands cluster_intracellular Intracellular Signaling TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation Tim3 Tim-3 Exhaustion T-Cell Exhaustion Tim3->Exhaustion Inhibitory Signal Gal9 Galectin-9 Gal9->Tim3 Binds PtdSer PtdSer PtdSer->Tim3 Binds CEACAM1 CEACAM1 CEACAM1->Tim3 Binds Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFAT NFAT Akt->NFAT Proliferation T-Cell Proliferation Cytokine Production NFkB->Proliferation NFAT->Proliferation Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blocks Interaction Workflow Workflow for this compound Concentration Optimization start Start: Isolate PBMCs labeling Label PBMCs with CFSE start->labeling plate_prep Prepare anti-CD3 coated plates start->plate_prep treatment Prepare this compound serial dilutions start->treatment assay_setup Set up T-cell proliferation assay (add cells, inhibitor, anti-CD28) labeling->assay_setup plate_prep->assay_setup treatment->assay_setup incubation Incubate for 3-5 days assay_setup->incubation staining Stain for surface markers and viability incubation->staining acquisition Acquire on flow cytometer staining->acquisition analysis Analyze data: - Gate on live, single T-cells - Assess CFSE dilution acquisition->analysis optimization Determine optimal concentration (Max proliferation, min toxicity) analysis->optimization end End: Proceed with optimized concentration optimization->end

References

How to improve the stability of Tim-3-IN-2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO up to 50 mg/mL.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.

FormatStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month

Data sourced from multiple suppliers.[1][2]

Q3: My this compound solution has been stored for a while. How can I check if it has degraded?

A3: The most reliable way to assess the integrity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4] This technique can separate the intact compound from potential degradation products. A simple protocol is provided in the "Experimental Protocols" section of this guide.

Q4: I observe precipitation in my this compound stock solution upon thawing. What should I do?

A4: Precipitation upon thawing can occur, especially if the stock solution is highly concentrated. Gently warm the solution to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded. Consider preparing a fresh, less concentrated stock solution.

Q5: Can I store my working solutions of this compound in aqueous buffers?

A5: It is generally not recommended to store this compound in aqueous buffers for extended periods. The molecule contains functional groups, such as an amide and an isoxazole ring, that may be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7] It is best practice to prepare fresh working solutions from your DMSO stock immediately before each experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound stability.

Issue 1: Inconsistent or lower-than-expected activity in my assay.

Potential Cause Troubleshooting Step
Degradation of this compound in stock solution. Verify the age and storage conditions of your stock solution. If in doubt, prepare a fresh stock. Assess the purity of the old stock solution using the HPLC-UV protocol below.
Degradation in aqueous assay buffer. Minimize the incubation time of this compound in your assay buffer. Prepare working solutions immediately before use. Consider the pH of your buffer; extreme pH values can accelerate hydrolysis of the amide or isoxazole moieties.[5][7][8]
Photodegradation. This compound contains aromatic rings and an isoxazole, which can be susceptible to photodegradation.[9][10] Protect your solutions from light by using amber vials or wrapping tubes in foil, especially during long incubations.
Oxidation. While less common for the functional groups present, oxidation can be a degradation pathway for some small molecules.[11] If you suspect oxidation, consider preparing your buffers with degassed water and/or adding a small amount of an antioxidant like ascorbic acid or Trolox, if compatible with your assay.
Poor quality DMSO. Use high-purity, anhydrous DMSO. Older or improperly stored DMSO can absorb water, which may contribute to the hydrolysis of the compound.[2]

Issue 2: Appearance of new peaks in my analytical chromatogram (e.g., HPLC or LC-MS).

Potential Cause Troubleshooting Step
Hydrolysis of the amide bond. This would result in the cleavage of the molecule into two smaller fragments. This is more likely to occur under harsh pH conditions.[5][7]
Cleavage of the isoxazole ring. Isoxazole rings can be susceptible to cleavage under acidic, basic, or photolytic conditions, leading to the formation of different degradation products.[6][8][10]
Hydrolysis of ether linkages. The ether bonds in this compound are generally stable but can be cleaved under strongly acidic conditions.[12]
Photodegradation products. Exposure to light, especially UV, can lead to the formation of various degradation products from the aromatic and heterocyclic rings.[9][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Stability Assessment of this compound by HPLC-UV

This protocol provides a general method to assess the stability of your this compound solution over time.

  • Materials:

    • This compound solution to be tested

    • HPLC-grade acetonitrile and water

    • HPLC-grade formic acid

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of your this compound stock solution to a final concentration of approximately 10-20 µM in a 50:50 acetonitrile:water mixture. This will be your "Time 0" sample.

    • Incubation: Incubate your stock or working solution under the conditions you wish to test (e.g., room temperature, 37°C, in aqueous buffer, exposed to light).

    • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and dilute it in the same manner as the "Time 0" sample.

    • HPLC Analysis:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determine the λmax of this compound by scanning with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector. If unknown, monitor at 254 nm and 280 nm.

      • Gradient: A typical gradient could be 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This may need to be optimized.[3][4]

    • Data Analysis:

      • Inject all samples onto the HPLC system.

      • Compare the chromatograms from the different time points to the "Time 0" sample.

      • Stability is assessed by the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

      • Calculate the percentage of this compound remaining at each time point relative to Time 0.

Visualizations

Tim3_Signaling_Pathway Tim-3 Signaling Pathway cluster_t_cell T Cell cluster_apc Antigen Presenting Cell / Tumor Cell Tim3 Tim-3 Inhibition Inhibition Tim3->Inhibition TCR TCR PI3K PI3K TCR->PI3K Activation Akt Akt PI3K->Akt Effector Effector Functions (Cytokine production, Proliferation) Akt->Effector Inhibition->PI3K Gal9 Galectin-9 Gal9->Tim3 Ligand Binding PtdSer PtdSer PtdSer->Tim3 CEACAM1 CEACAM1 CEACAM1->Tim3 Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blocks Interaction

Caption: The Tim-3 signaling pathway and the inhibitory mechanism of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Inconsistent Assay Results or Suspected Degradation check_storage Verify Stock Solution Storage Conditions (Temp, Age, Freeze-Thaw) start->check_storage check_prep Review Solution Preparation Protocol (Solvent, Concentration) check_storage->check_prep Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Storage Not OK run_hplc Assess Purity with Stability-Indicating HPLC check_prep->run_hplc Preparation OK check_prep->prepare_fresh Preparation Not OK degraded Degradation Detected? run_hplc->degraded degraded->prepare_fresh Yes ok No Degradation Detected degraded->ok No investigate_cause Investigate Cause of Degradation (pH, Light, Temp) prepare_fresh->investigate_cause retest Re-run Experiment investigate_cause->retest other_issues Investigate Other Assay Parameters ok->other_issues

Caption: A logical workflow for troubleshooting potential stability issues with this compound.

References

Cell viability issues with high concentrations of Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell viability issues observed at high concentrations of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant decrease in cell viability at high concentrations of this compound?

At high concentrations, the observed cytotoxicity can stem from several factors. While this compound is a potent inhibitor of the Tim-3 signaling pathway, elevated concentrations may lead to:

  • On-Target Toxicity: In cell lines that heavily rely on Tim-3 signaling for survival or regulation, potent inhibition can lead to cell death. Tim-3 expression can mark functionally exhausted or suppressed T cells, and its modulation can have significant cellular consequences.[1]

  • Off-Target Kinase Inhibition: Many small molecule inhibitors can affect unintended kinase targets at high concentrations. This can disrupt essential cellular signaling pathways, leading to a general cytotoxic effect. This is a common challenge in kinase inhibitor development.[2]

  • Induction of Apoptosis: The most common mechanism of cell death induced by high concentrations of kinase inhibitors is caspase-dependent apoptosis.[3] This process is characterized by the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular proteins.

Q2: How can I differentiate between on-target and off-target toxicity?

A key experiment is to compare the effect of this compound on cell lines with and without Tim-3 expression. This allows you to isolate the effects directly related to the intended target.

Table 1: Experimental Strategy to Differentiate On-Target vs. Off-Target Effects

Cell Line TypeExpected Outcome with this compoundInterpretation
Tim-3 Positive Cells (e.g., Activated T-cells, AML cell lines)High potency (low IC50) for cell viability reduction.The effect is likely due to on-target inhibition of Tim-3 signaling.
Tim-3 Negative Cells (e.g., HEK293, certain cancer lines)Low potency (high IC50) for cell viability reduction. Cytotoxicity only observed at very high concentrations.The effect at high concentrations is likely due to off-target activity or general compound toxicity.
Q3: What is the recommended concentration range for using this compound?

The optimal concentration depends on the cell type and the experimental goal. It is crucial to determine the dose-response curve in your specific system. The goal is to use a concentration that effectively inhibits Tim-3 signaling without causing widespread, off-target cytotoxicity.

Table 2: Example Potency and Cytotoxicity of this compound in Various Cell Lines

Cell LineTarget IC50 (nM) (Tim-3 Pathway Inhibition)Cytotoxicity CC50 (µM) (Cell Viability)Therapeutic Index (CC50 / IC50)
Jurkat (Tim-3+) 8515.2~179
Primary CD8+ T-cells (Activated) 609.8~163
HEK293 (Tim-3-) > 10,00045.7N/A
A549 (Tim-3-) > 10,00038.5N/A
Note: These values are examples. Researchers should determine these values for their specific experimental setup.
Q4: My results from luminescence-based cell viability assays are inconsistent. What could be the issue?

High concentrations of chemical compounds can interfere with assay reagents. For luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®), the inhibitor might directly inhibit the luciferase enzyme, leading to inaccurate readings.[4]

Troubleshooting Steps:

  • Run a "No-Cell" Control: Add this compound to media without cells and run the viability assay. A change in signal indicates direct compound interference.

  • Use an Alternative Assay: Validate your findings with a different method that relies on an orthogonal principle, such as a colorimetric assay measuring metabolic activity (e.g., MTT or XTT assay) or a fluorescence-based method.[5][6]

  • Confirm with Direct Cell Counting: Use a method like Trypan Blue exclusion to directly count live and dead cells, which is less prone to chemical interference.

Q5: How can I confirm if the observed cell death is due to apoptosis?

If the cytotoxicity is mediated by a specific cellular program, it is often apoptosis. This can be confirmed by detecting key apoptotic markers. High concentrations of kinase inhibitors frequently induce apoptosis through a caspase-dependent mechanism.[3]

Recommended Experiments:

  • Western Blot: Probe for the cleavage of caspase-9 (initiator) and caspase-3 (executioner), as well as the cleavage of PARP, a well-known substrate of activated caspase-3.[7]

  • Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Workflows

Tim3_Signaling_Pathway cluster_tcell T-Cell cluster_inhibition Inhibitory Signal TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP70/LAT Lck->ZAP70 Activates Proliferation Proliferation & Survival ZAP70->Proliferation Activates Tim3 Tim-3 Bat3 Bat3 Tim3->Bat3 Binds (inactive state) Phosphatases Tyrosine Phosphatases Tim3->Phosphatases Recruits Bat3->Lck Recruits active Lck Phosphatases->Lck Inactivates Gal9 Galectin-9 (Ligand) Gal9->Tim3 Ligand Binding Inhibitor This compound Inhibitor->Tim3 Blocks Binding

Caption: Simplified Tim-3 signaling pathway in a T-cell.

Troubleshooting_Workflow decision decision result result start High Cytotoxicity Observed with this compound step1 Perform Dose-Response Curve (e.g., 10-point, 3-fold dilution) start->step1 step2 Compare CC50 in Tim-3 Positive vs. Tim-3 Negative Cell Lines step1->step2 decision1 Is CC50 significantly lower in Tim-3 Positive cells? step2->decision1 step3 Assess Apoptosis Markers (Cleaved Caspase-3, Annexin V) step2->step3 on_target Toxicity is likely ON-TARGET decision1->on_target Yes off_target Toxicity is likely OFF-TARGET decision1->off_target No result1 Optimize dose to therapeutic window on_target->result1 result2 Use inhibitor at concentrations below off-target CC50 off_target->result2 decision2 Are apoptotic markers upregulated? step3->decision2 apoptosis Cell death is APOPTOTIC decision2->apoptosis Yes other_death Consider other death mechanisms (e.g., Necrosis) decision2->other_death No result3 Consider co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) to validate mechanism apoptosis->result3

Caption: Troubleshooting workflow for high-concentration cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using Luminescence-Based Assay

This protocol describes a general method for assessing cell viability based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • White, opaque 96-well microplates suitable for luminescence

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a final volume of 100 µL with a 1X final concentration of the inhibitor.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.

    • Add 100 µL of the ATP detection reagent to each well. .

    • Mix contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results as percent viability versus log[concentration] and fit a dose-response curve to calculate the CC50 value.

Protocol 2: Assessment of Apoptosis by Western Blot

This protocol is for detecting the cleavage of caspase-3, a hallmark of apoptosis.

Materials:

  • Cells treated with this compound and controls.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blotting equipment.

Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of bands at ~17/19 kDa indicates cleaved, active caspase-3. Use β-actin as a loading control.

References

Technical Support Center: Refining Tim-3-IN-2 Treatment Duration in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tim-3-IN-2 in cytotoxicity assays. The information is designed to help refine treatment duration and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a small molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3). Tim-3 is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells and natural killer (NK) cells. By binding to Tim-3, this compound blocks the interaction with its ligands, such as galectin-9 and phosphatidylserine. This blockade can reverse Tim-3-mediated immune suppression, leading to enhanced T-cell and NK cell cytotoxicity against target cells.

Q2: What is the recommended starting treatment duration for this compound in a cytotoxicity assay?

Based on general cytotoxicity assay protocols and studies with other small molecule Tim-3 inhibitors, a starting treatment duration of 4 to 24 hours is recommended. However, the optimal duration is highly dependent on the specific cell types used (both effector and target cells) and the experimental conditions. A time-course experiment is strongly advised to determine the ideal treatment window for your specific assay.

Q3: Should I expect this compound to directly kill the target cells?

No, this compound is not a cytotoxic agent itself. Its function is to enhance the cytotoxic activity of effector immune cells (e.g., T cells, NK cells) by blocking an inhibitory signal. Therefore, in your experimental setup, you should observe increased target cell death only in the presence of both effector cells and this compound.

Q4: Can Tim-3 inhibition sometimes lead to unexpected T-cell activation or even inhibition?

Yes, the Tim-3 signaling pathway is complex and can have dual functions, acting as both an inhibitory and a co-stimulatory receptor depending on the cellular context and the presence of different ligands.[1][2] In some contexts, particularly with acute stimulation, Tim-3 has been reported to have activating functions.[2] Therefore, it is possible to observe varying effects on T-cell activation. Careful titration of this compound concentration and a detailed time-course analysis are crucial to understanding its effect in your specific experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant increase in cytotoxicity with this compound treatment. 1. Suboptimal treatment duration: The incubation time may be too short for the inhibitory effect to be reversed and for cytotoxicity to be executed. Conversely, prolonged exposure might lead to effector cell exhaustion. 2. Incorrect concentration of this compound: The concentration may be too low to effectively block Tim-3 signaling or too high, leading to off-target effects or toxicity. 3. Low or absent Tim-3 expression on effector cells: The effector cells (e.g., T cells, NK cells) may not express sufficient levels of Tim-3 for the inhibitor to have a significant effect. 4. Effector cells are not functionally exhausted: Tim-3 inhibitors are most effective on exhausted T cells where the Tim-3 pathway is actively suppressing their function.[3]1. Perform a time-course experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal window for observing enhanced cytotoxicity. 2. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration without inducing toxicity. 3. Verify Tim-3 expression: Use flow cytometry to confirm Tim-3 expression on your effector cell population before and after activation/co-culture. 4. Use appropriate effector cells: Consider using in vitro models of T-cell exhaustion or effector cells known to upregulate Tim-3 upon activation.
High background cytotoxicity in control groups (effector cells + target cells without this compound). 1. Effector to target (E:T) ratio is too high: An excessive number of effector cells can lead to significant target cell lysis even without the inhibitor. 2. Non-specific activation of effector cells: Components in the culture medium or the target cells themselves might be causing non-specific activation of the effector cells.1. Optimize the E:T ratio: Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to find a ratio that provides a clear window to observe the enhancing effect of this compound. 2. Use appropriate controls: Include controls with effector cells alone and target cells alone to assess baseline viability and non-specific cell death. Ensure the culture medium is optimized for co-culture experiments.
Inconsistent results between experiments. 1. Variability in cell health and passage number: Differences in the viability and passage number of effector and target cells can lead to inconsistent results. 2. Inconsistent timing of treatment and assay readout: Small variations in the timing of drug addition and cytotoxicity measurement can impact the results, especially in kinetic assays.1. Standardize cell culture procedures: Use cells within a consistent and low passage number range. Always check cell viability before starting an experiment. 2. Maintain a strict experimental timeline: Ensure that the timing of all experimental steps, from cell plating to data acquisition, is consistent across all experiments.
Unexpected decrease in cytotoxicity with this compound treatment. 1. Pro-apoptotic or off-target effects at high concentrations: The concentration of this compound may be too high, leading to toxicity in effector or target cells. 2. Context-dependent co-stimulatory role of Tim-3: In certain cellular contexts, blocking Tim-3 might interfere with a co-stimulatory signal, leading to reduced T-cell activation.[1][2]1. Perform a dose-response curve and assess cell viability: Test a range of this compound concentrations and include a viability assay (e.g., trypan blue exclusion, live/dead staining) for both effector and target cells to identify any toxic concentrations. 2. Characterize the activation state of your effector cells: Analyze the expression of other activation and exhaustion markers on your effector cells to better understand their functional state and how Tim-3 inhibition is affecting them.

Experimental Protocols

Protocol: Time-Course Analysis of this compound in a T-Cell Mediated Cytotoxicity Assay

This protocol outlines a method to determine the optimal treatment duration of this compound in a co-culture cytotoxicity assay using T cells as effectors and tumor cells as targets.

Materials:

  • Effector T cells (e.g., activated human PBMCs or a specific T-cell line)

  • Target tumor cells (expressing the relevant antigen for the T cells)

  • This compound

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., LDH release, Calcein-AM release, or a flow cytometry-based assay)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Culture and expand effector T cells and target tumor cells.

    • On the day of the experiment, harvest and count both cell types. Ensure high viability (>95%).

    • Resuspend cells in complete culture medium at the desired concentrations.

  • Assay Setup:

    • Plate the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight if necessary.

    • Prepare serial dilutions of this compound in complete culture medium.

    • On the day of the co-culture, add the effector T cells to the wells containing the target cells at an optimized E:T ratio.

    • Immediately add the different concentrations of this compound and a vehicle control to the respective wells.

  • Time-Course Incubation:

    • Incubate the co-culture plates at 37°C and 5% CO2.

    • At each designated time point (e.g., 4, 8, 12, 24, and 48 hours), remove a set of plates or wells for cytotoxicity measurement.

  • Cytotoxicity Measurement:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.

    • For example, if using an LDH release assay, collect the supernatant from each well at each time point and measure LDH activity.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each condition and time point using the following formula:

    • Plot the percentage of cytotoxicity against the treatment duration for each concentration of this compound to determine the optimal incubation time.

Visualizations

Tim3_Signaling_Pathway cluster_tcell T Cell Tim-3 Tim-3 Lck Lck Tim-3->Lck Inhibits (upon ligand binding) Bat3 Bat3 Tim-3->Bat3 Binds in resting state TCR TCR TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Activates PI3K PI3K ZAP70->PI3K Activates NFAT_NFkB NFAT / NF-κB PI3K->NFAT_NFkB Activates Cytotoxicity_Proliferation Cytotoxicity & Proliferation NFAT_NFkB->Cytotoxicity_Proliferation Promotes Bat3->Lck Recruits active form Galectin-9 Galectin-9 Galectin-9->Tim-3 Ligand Binding PtdSer PtdSer PtdSer->Tim-3 Ligand Binding This compound This compound This compound->Tim-3 Inhibits Ligand Binding

Caption: Simplified Tim-3 signaling pathway and the inhibitory action of this compound.

experimental_workflow Start Start Prepare_Effector_Target_Cells Prepare Effector & Target Cells Start->Prepare_Effector_Target_Cells Plate_Target_Cells Plate Target Cells Prepare_Effector_Target_Cells->Plate_Target_Cells Add_Effector_Cells_and_Tim3IN2 Add Effector Cells & This compound Plate_Target_Cells->Add_Effector_Cells_and_Tim3IN2 Incubate Incubate for Various Durations (4, 8, 12, 24, 48h) Add_Effector_Cells_and_Tim3IN2->Incubate Measure_Cytotoxicity Measure Cytotoxicity Incubate->Measure_Cytotoxicity Analyze_Data Analyze Data & Determine Optimal Time Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for time-course analysis of this compound treatment.

troubleshooting_logic No_Effect No Increase in Cytotoxicity? Check_Duration Time-Course Experiment No_Effect->Check_Duration Yes Check_Concentration Dose-Response Experiment No_Effect->Check_Concentration Yes Check_Tim3_Expression Flow Cytometry for Tim-3 Expression No_Effect->Check_Tim3_Expression Yes Unexpected_Effect Unexpected Result? (e.g., Decreased Cytotoxicity) Check_Toxicity Assess Cell Viability (Effector & Target) Unexpected_Effect->Check_Toxicity Yes Assess_Activation_State Analyze Other Activation/Exhaustion Markers Unexpected_Effect->Assess_Activation_State Yes

Caption: Logical troubleshooting flow for unexpected results with this compound.

References

Technical Support Center: Improving the Delivery of Tim-3-IN-2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the formulation and administration of this compound for in vivo experiments.

Question: My this compound is not dissolving properly. What can I do?

Answer: this compound is a hydrophobic molecule with low aqueous solubility. Here are some steps to improve dissolution:

  • Solvent Selection: this compound is reported to be soluble in DMSO at concentrations of 40-50 mg/mL. It is recommended to first prepare a stock solution in 100% DMSO.

  • Sonication and Warming: Gentle warming (up to 60°C) and sonication can aid in the dissolution of the compound in DMSO.

  • Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.

  • Formulation for Injection: For in vivo administration, the DMSO stock solution must be further diluted in a vehicle suitable for injection. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is crucial to add these components sequentially and ensure the solution is clear at each step. Another suggested formulation is 15% Cremophor EL in 85% saline, which may require sonication to form a stable suspension.

Question: I am observing precipitation of this compound after diluting the DMSO stock into my aqueous vehicle. How can I prevent this?

Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting tips:

  • Optimize Vehicle Composition: The ratio of co-solvents (like PEG300 and Tween 80) to the aqueous component is critical. You may need to empirically determine the optimal ratio for your desired final concentration of this compound to maintain its solubility.

  • Preparation Method: Prepare the formulation fresh before each use. Add the vehicle components to the DMSO stock solution slowly while vortexing to ensure proper mixing and prevent immediate precipitation.

  • Final Concentration: It's possible that the desired final concentration of this compound is too high for the chosen vehicle. Consider lowering the final concentration if precipitation persists.

  • Alternative Formulations: Explore other formulation strategies for poorly soluble drugs, such as lipid-based formulations or nanosuspensions, which can improve the bioavailability of hydrophobic compounds.[1][2][3]

Question: What is a recommended starting dose for this compound in a mouse tumor model?

Answer: As of the latest information available, specific in vivo efficacy studies with detailed dosing for this compound have not been widely published. However, based on preclinical studies of other small molecule inhibitors and anti-Tim-3 antibodies, a starting point for dose-ranging studies could be in the range of 5-25 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) once daily. For example, a study using a human TIM3 knock-in mouse model with an anti-human TIM3 antibody used a dose of 5 mg/kg.[4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and cancer type.

Question: I am not observing the expected anti-tumor efficacy. What are some potential reasons?

Answer: Lack of efficacy can be due to several factors:

  • Suboptimal Dosing or Schedule: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the tumor site. An initial pharmacokinetic study to determine the half-life of this compound in your model would be highly beneficial for designing an effective dosing regimen.

  • Poor Bioavailability: The formulation may not be efficiently absorbed, leading to low systemic exposure. Consider optimizing the formulation or exploring alternative routes of administration.

  • Tumor Model Resistance: The chosen tumor model may not be sensitive to Tim-3 inhibition alone. Tim-3 is often co-expressed with other immune checkpoint receptors like PD-1.[5] Combination therapy with a PD-1 inhibitor has shown synergistic effects in preclinical models with anti-Tim-3 antibodies and may be necessary to achieve a robust anti-tumor response.[5]

  • Compound Stability: Ensure the compound is stored correctly (as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months) and that the formulation is prepared fresh to avoid degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative data for other Tim-3 targeting agents to provide a comparative reference.

Table 1: Physicochemical and In Vitro Properties of this compound

ParameterValueReference
Binding Affinity (Kd) 0.61 µMMedchemExpress
Molecular Weight 461.47 g/mol MedchemExpress
Solubility in DMSO 40-50 mg/mLAbMole BioScience, MedchemExpress

Table 2: Representative In Vivo Dosing of Tim-3 Targeting Antibodies in Mouse Models

AgentDoseRoute of AdministrationMouse ModelReference
Anti-human TIM3 Antibody 5 mg/kgNot SpecifiedMC38 tumor-bearing human TIM3 knock-in mice[4]
Anti-mouse TIM-3 Antibody 100 µ g/mouse IntraperitonealWT3 sarcoma, B16F10 melanoma, TRAMP-C1 prostate cancer, MC38 & CT26 colon carcinoma[6]

Detailed Experimental Protocols

The following is a generalized protocol for the in vivo administration of a hydrophobic small molecule inhibitor like this compound. Note: This is a template and must be optimized for your specific experimental needs.

Protocol: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

    • If necessary, gently warm the solution and sonicate until the powder is completely dissolved.

  • Prepare the Vehicle (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline final formulation):

    • In a sterile tube, combine the required volumes of DMSO (from the stock solution), PEG300, and Tween 80.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Final Formulation:

    • Slowly add the sterile saline or PBS to the co-solvent mixture while continuously vortexing.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the compound is precipitating out of solution.

    • Prepare this formulation fresh immediately before administration to the animals.

Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

  • Animal Model:

    • Select an appropriate syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).

    • Implant tumor cells subcutaneously into the flank of the mice.

  • Treatment Groups:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound (at various doses, e.g., 5, 10, 25 mg/kg)

      • Positive control (e.g., anti-PD-1 antibody)

      • Combination of this compound and anti-PD-1 antibody

  • Administration:

    • Administer the prepared formulations (e.g., via intraperitoneal injection) according to the desired schedule (e.g., once daily for 14-21 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health status.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry for immune cell infiltration).

Visualizations

Tim-3 Signaling Pathway

TIM3_Signaling_Pathway Tim-3 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TIM3 Tim-3 Bat3 Bat3 TIM3->Bat3 association InhibitorySignal Inhibitory Signal TIM3->InhibitorySignal transduces TCR TCR Lck Lck TCR->Lck activates Gal9 Galectin-9 Gal9->TIM3 binds PtdSer Phosphatidylserine PtdSer->TIM3 binds CEACAM1_ext CEACAM1 CEACAM1_ext->TIM3 binds HMGB1 HMGB1 HMGB1->TIM3 binds Zap70 Zap70 Lck->Zap70 activates TCellActivation T-Cell Activation Zap70->TCellActivation InhibitorySignal->TCellActivation inhibits Apoptosis Apoptosis InhibitorySignal->Apoptosis induces In_Vivo_Workflow Generalized In Vivo Efficacy Workflow TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, this compound, etc.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Cycle Monitoring->Treatment Endpoint Study Endpoint (Tumor Excision) Monitoring->Endpoint Analysis Ex Vivo Analysis (IHC, Flow Cytometry) Endpoint->Analysis

References

Minimizing batch-to-batch variability of Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and troubleshooting common issues encountered during experiments with this novel Tim-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor.[1][2] TIM-3 is an immune checkpoint protein expressed on various immune cells, including T cells, regulatory T cells (Tregs), dendritic cells (DCs), and natural killer (NK) cells.[3] Its engagement with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), High Mobility Group Box 1 (HMGB1), and Carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM-1) leads to the suppression of anti-tumor immune responses.[4] this compound functions by blocking these interactions, thereby inhibiting the immunosuppressive function of TIM-3 and enhancing T-cell anti-tumor activity.[1][2]

Q2: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C25H23N3O6
Molecular Weight 461.47 g/mol
Appearance White to off-white solid
Binding Affinity (Kd) 0.61 μM
CAS Number 1113126-49-0

Q3: How should I store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the integrity and activity of this compound across experiments. Adhering to the following guidelines will help minimize variability.

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Handling Recommendations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.

  • Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Hygroscopic DMSO can significantly impact the solubility and stability of the compound.[2]

  • Light and Air Sensitivity: While specific data for this compound is not available, it is good practice to protect small molecule inhibitors from light and air to prevent degradation. Store solutions in amber vials and minimize exposure to the atmosphere.

Q4: What is the Tim-3 signaling pathway?

The Tim-3 signaling pathway is a negative regulatory pathway in the immune system. When Tim-3 on the surface of an immune cell binds to one of its ligands, it initiates a signaling cascade that leads to T-cell exhaustion and suppression of the immune response.

TIM3_Signaling_Pathway Tim-3 Signaling Pathway cluster_ligands Ligands cluster_receptor Immune Cell Surface cluster_inhibitor Inhibitor cluster_outcome Cellular Response Gal9 Galectin-9 TIM3 Tim-3 Receptor Gal9->TIM3 binds PtdSer PtdSer PtdSer->TIM3 binds HMGB1 HMGB1 HMGB1->TIM3 binds CEACAM1 CEACAM-1 CEACAM1->TIM3 binds TCell_Exhaustion T-Cell Exhaustion TIM3->TCell_Exhaustion leads to Cytokine_Suppression Suppressed Cytokine Production TIM3->Cytokine_Suppression leads to TIM3_IN_2 This compound TIM3_IN_2->TIM3 blocks Immune_Suppression Immune Suppression TCell_Exhaustion->Immune_Suppression Cytokine_Suppression->Immune_Suppression In_Vitro_Workflow In Vitro T-Cell Activation Assay Workflow Start Start Isolate_PBMCs 1. Isolate PBMCs from healthy donor blood Start->Isolate_PBMCs Plate_Cells 2. Plate PBMCs in a 96-well plate Isolate_PBMCs->Plate_Cells Prepare_Inhibitor 3. Prepare serial dilutions of this compound Plate_Cells->Prepare_Inhibitor Add_Inhibitor 4. Add this compound and vehicle control to wells Prepare_Inhibitor->Add_Inhibitor Stimulate_Cells 5. Stimulate T-cells with anti-CD3/CD28 antibodies Add_Inhibitor->Stimulate_Cells Incubate 6. Incubate for 48-72 hours Stimulate_Cells->Incubate Collect_Supernatant 7. Collect supernatant Incubate->Collect_Supernatant Analyze_Cytokines 8. Analyze cytokine levels (e.g., ELISA, CBA) Collect_Supernatant->Analyze_Cytokines End End Analyze_Cytokines->End

References

Addressing solubility issues of Tim-3-IN-2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the small molecule inhibitor, Tim-3-IN-2, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor. It has a molecular weight of 461.47 g/mol and a chemical formula of C25H23N3O6.[1] this compound functions by blocking the interaction of Tim-3 with its ligands, thereby inhibiting its immunosuppressive function.[1]

Q2: What is the known solubility of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 50 mg/mL.[1] However, its solubility in aqueous buffers is expected to be low due to its hydrophobic nature.

Q3: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water, and the abrupt change in solvent polarity causes it to fall out of solution.

Q4: What is the recommended final concentration of DMSO in my cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 1%, with 0.1% being a safe starting point for many cell lines.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Preparation: High-Concentration Stock Solution

The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • To aid dissolution, you can gently warm the solution (up to 60°C) and use sonication.[1]

    • Ensure the compound is completely dissolved before storing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Working Solution Preparation in Aqueous Buffer

When preparing your final working solution in an aqueous buffer (e.g., PBS, Tris-HCl, cell culture media), you may encounter precipitation. The following strategies can help maintain the solubility of this compound.

StrategyDescriptionRecommended Starting Concentration
Co-solvents Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.Ethanol (up to 5% v/v), PEG300 (up to 10% v/v)
Surfactants Non-ionic detergents can form micelles that encapsulate the hydrophobic compound, keeping it in solution.Tween 80 (0.1-1% v/v), Polysorbate 20 (0.1-1% v/v)
Physical Methods Applying energy can help overcome the activation energy barrier for dissolution.Sonication (5-15 minutes), Gentle Warming (37°C)

Experimental Protocols

Protocol 1: Standard Dilution for In Vitro Assays
  • Thaw your high-concentration this compound stock solution in DMSO at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Perform a serial dilution of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentration.

  • It is recommended to add the small volume of the DMSO stock to the larger volume of aqueous buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Protocol 2: Formulation for Improved Aqueous Solubility

For applications requiring higher concentrations of this compound in an aqueous environment, the following formulation can be adapted. This is based on a general formulation for hydrophobic small molecules for in vivo use and should be optimized for your specific in vitro application.

  • Start with your high-concentration this compound stock solution in DMSO.

  • In a separate tube, prepare a vehicle solution. An example vehicle could consist of:

    • 10% PEG300

    • 5% Tween 80

    • 85% Saline or PBS

  • Slowly add the required volume of the this compound DMSO stock to the vehicle solution while vortexing.

  • The final concentration of DMSO in this formulation should be kept as low as possible.

Data Presentation

SolventSolubilityMolar ConcentrationNotes
DMSO 50 mg/mL[1]~108 mMWarming and sonication can aid dissolution.[1]
Aqueous Buffers (e.g., PBS, Tris) Low (Not Quantified)-Expected to be poorly soluble. The use of co-solvents and/or surfactants is recommended to improve solubility.

Visualizations

Experimental Workflow for Solubilizing this compound

G Workflow for this compound Solubilization cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm and Sonicate add_dmso->dissolve stock_solution High-Concentration Stock dissolve->stock_solution aliquot Aliquot and Store at -80°C stock_solution->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Aqueous Buffer thaw->dilute check_precipitate Check for Precipitation dilute->check_precipitate working_solution Final Working Solution check_precipitate->working_solution No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes troubleshoot->dilute Re-attempt with co-solvents/surfactants

Caption: A flowchart outlining the steps for preparing stock and working solutions of this compound.

Tim-3 Signaling Pathway

Tim3_Signaling Simplified Tim-3 Signaling Pathway cluster_ligands Tim-3 Ligands cluster_cell Immune Cell (e.g., T Cell) Gal9 Galectin-9 Tim3 Tim-3 Receptor Gal9->Tim3 CEACAM1 CEACAM-1 CEACAM1->Tim3 PtdSer Phosphatidylserine PtdSer->Tim3 HMGB1 HMGB1 HMGB1->Tim3 Inhibitory_Signal Inhibitory Signal Tim3->Inhibitory_Signal Ligand Binding T_Cell_Exhaustion T Cell Exhaustion / Apoptosis Inhibitory_Signal->T_Cell_Exhaustion Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blocks Ligand Binding

Caption: Diagram of the Tim-3 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

Unveiling the Potential of Small Molecule Tim-3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoglobulin and mucin domain-3 (Tim-3) has emerged as a critical immune checkpoint receptor, playing a significant role in T-cell exhaustion and tumor immune evasion. While monoclonal antibodies have dominated the landscape of Tim-3 inhibition, a new frontier is opening with the development of small molecule inhibitors. This guide provides a comprehensive comparison of a promising small molecule inhibitor, Tim-3-IN-2, with other recently identified small molecule alternatives, offering a detailed look at their inhibitory effects, supporting experimental data, and the methodologies used for their validation.

Tim-3 Signaling Pathway: A Target for Immunotherapy

Tim-3 is a type I transmembrane protein expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs). Its engagement with its ligands, such as Galectin-9 (Gal-9), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), Phosphatidylserine (PtdSer), and High Mobility Group Box 1 (HMGB1), triggers an inhibitory signaling cascade. This cascade suppresses T-cell activation, cytokine production, and proliferation, ultimately leading to T-cell exhaustion and a dampened anti-tumor immune response. The blockade of Tim-3 signaling aims to reverse this immunosuppressive state and restore the anti-tumor activity of immune cells.

Tim3_Signaling_Pathway Tim-3 Signaling Pathway Ligands Galectin-9, CEACAM1, PtdSer, HMGB1 Tim3 Tim-3 Receptor Ligands->Tim3 Binds to Bat3 Bat3 Tim3->Bat3 Displaces PI3K PI3K Tim3->PI3K Activates Tcell_Exhaustion T-cell Exhaustion Tim3->Tcell_Exhaustion Induces Lck Lck Bat3->Lck Recruits (in resting state) NFAT_AP1 NFAT/AP-1 PI3K->NFAT_AP1 Leads to NFkB NF-κB PI3K->NFkB Leads to Tcell_Activation T-cell Activation (Cytokine production, Proliferation) NFAT_AP1->Tcell_Activation Promotes NFkB->Tcell_Activation Promotes Inhibitor This compound (and other small molecules) Inhibitor->Tim3 Blocks ligand binding

Caption: A diagram of the Tim-3 signaling pathway and the inhibitory mechanism of small molecules.

Comparative Analysis of Small Molecule Tim-3 Inhibitors

This section provides a head-to-head comparison of this compound with two other notable small molecule inhibitors, SMI402 and ML-T7. The data presented is a summary of findings from key preclinical studies.

FeatureThis compound (A-41)SMI402ML-T7
Binding Affinity (KD) 0.61 µM[1][2]High Affinity (Specific KD not reported)[3][4][5]Not explicitly reported, but targets the FG-CC' cleft[6]
Mechanism of Action Blocks Tim-3 interaction with PtdSer, CEACAM1, and Gal-9.[1]Prevents ligation of PtdSer, HMGB1, and CEACAM1 to Tim-3.[3][4][5]Targets the FG-CC' cleft of Tim-3, blocking interaction with PtdSer and CEACAM1.[6]
In Vitro Functional Effects Reverses Tim-3-mediated suppression of pro-inflammatory cytokine production and enhances T-cell anti-tumor activity against AML cell lines.[1][2]Reinvigorates T-cell function.[3][4][5]Enhances survival and anti-tumor activity of primary CD8+ CTLs and CAR-T cells; promotes NK cell killing activity and DC antigen-presenting capacity.[6]
In Vivo Efficacy Data from in vitro co-culture assays with AML cell lines.[1]Inhibited tumor growth in an MC38-bearing mouse model by increasing CD8+ T and NK cell infiltration and function.[3][4][5]Showed tumor inhibitory effects comparable to a Tim-3 blocking antibody in syngeneic tumor models. Demonstrated greater efficacy in combination with an anti-PD-1 antibody.[6]

Experimental Protocols for Inhibitor Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used to characterize the inhibitory effect of these small molecules on Tim-3.

Experimental Workflow: Validating Tim-3 Inhibitors

Experimental_Workflow Workflow for Validating Tim-3 Inhibitors Screening Virtual or High-Throughput Screening Binding_Assay Binding Affinity Assay (e.g., SPR, MST) Screening->Binding_Assay Identify Hits Ligand_Blocking Ligand Blocking Assay (e.g., ELISA, Flow Cytometry) Binding_Assay->Ligand_Blocking Confirm Target Engagement In_Vitro_Functional In Vitro Functional Assays (e.g., T-cell activation, Cytokine release) Ligand_Blocking->In_Vitro_Functional Assess Functional Consequences In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Syngeneic tumor models) In_Vitro_Functional->In_Vivo_Efficacy Evaluate Preclinical Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Inform Further Development

Caption: A generalized experimental workflow for the identification and validation of small molecule Tim-3 inhibitors.

Ligand-Binding Inhibition Assay (ELISA-based)

This assay is designed to determine the ability of a small molecule inhibitor to block the interaction between Tim-3 and its ligands.

  • Materials: Recombinant human Tim-3 protein, recombinant human Galectin-9 (or other ligands), streptavidin-coated 96-well plates, biotinylated anti-Tim-3 antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, wash buffer (PBS with 0.05% Tween-20), and the small molecule inhibitor.

  • Protocol:

    • Coat the streptavidin-coated plates with biotinylated anti-Tim-3 antibody overnight at 4°C.

    • Wash the plates and block with 1% BSA in PBS for 1 hour at room temperature.

    • Add recombinant human Tim-3 protein to the wells and incubate for 2 hours at room temperature.

    • Wash the plates.

    • Pre-incubate the recombinant human Galectin-9 with varying concentrations of the small molecule inhibitor for 30 minutes.

    • Add the inhibitor/ligand mixture to the wells and incubate for 2 hours at room temperature.

    • Wash the plates.

    • Add an HRP-conjugated anti-Galectin-9 antibody and incubate for 1 hour at room temperature.

    • Wash the plates.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution and read the absorbance at 450 nm.

    • The percentage of inhibition is calculated relative to the control (no inhibitor).

T-cell Activation and Cytokine Release Assay

This assay assesses the functional effect of the Tim-3 inhibitor on T-cell activation and cytokine production.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, anti-CD3 and anti-CD28 antibodies, the small molecule inhibitor, cell culture medium, 96-well cell culture plates, and ELISA kits for IFN-γ and TNF-α.

  • Protocol:

    • Coat the 96-well plates with anti-CD3 antibody overnight at 4°C.

    • Wash the wells with sterile PBS.

    • Isolate PBMCs or T-cells from healthy donor blood.

    • Resuspend the cells in culture medium and add them to the wells.

    • Add anti-CD28 antibody to the wells for co-stimulation.

    • Add varying concentrations of the Tim-3 inhibitor to the wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentration of IFN-γ and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

    • T-cell proliferation can be assessed in parallel using methods like CFSE dilution or BrdU incorporation.

In Vivo Tumor Model Efficacy Study

This study evaluates the anti-tumor efficacy of the small molecule inhibitor in a preclinical animal model. The MC38 colon adenocarcinoma model is commonly used for immunotherapy studies.

  • Materials: C57BL/6 mice, MC38 cancer cells, the small molecule inhibitor formulated for in vivo administration, vehicle control, calipers for tumor measurement.

  • Protocol:

    • Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the small molecule inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, tumors can be excised for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells).

    • Survival can also be monitored as a primary endpoint.

Conclusion

The development of small molecule inhibitors targeting Tim-3, such as this compound, SMI402, and ML-T7, represents a significant advancement in the field of cancer immunotherapy. These orally bioavailable compounds offer potential advantages in terms of dosing flexibility and manufacturing costs compared to monoclonal antibodies. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug developers working to validate and advance these promising therapeutic agents. Further investigation into the in vivo efficacy, safety profiles, and potential for combination therapies will be crucial in realizing the full clinical potential of small molecule Tim-3 inhibitors in the fight against cancer.

References

A Comparative Guide to Tim-3 Targeting: The Small Molecule Inhibitor Tim-3-IN-2 Versus Anti-Tim-3 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct therapeutic modalities targeting the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint: the small molecule inhibitor Tim-3-IN-2 and monoclonal anti-Tim-3 antibodies. By examining their mechanisms of action, performance in functional assays, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.

Introduction to Tim-3 and its Role as an Immune Checkpoint

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells (CD4+ and CD8+), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages[1]. Its engagement with its ligands—galectin-9 (Gal-9), phosphatidylserine (PtdSer), high mobility group box 1 (HMGB1), and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1)—triggers inhibitory signals that suppress immune responses. In the context of cancer, Tim-3 contributes to T-cell exhaustion and dysfunction, thereby enabling tumors to evade immune surveillance. Consequently, blocking the Tim-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy.

Mechanisms of Action

Both this compound and anti-Tim-3 antibodies aim to disrupt the inhibitory signaling of Tim-3, but they achieve this through different molecular interactions.

This compound: This is a small molecule inhibitor designed to physically occupy key binding sites on the Tim-3 protein. By doing so, it competitively inhibits the interaction between Tim-3 and its various ligands, effectively blocking the downstream inhibitory signals.

Anti-Tim-3 Antibodies: These are monoclonal antibodies (mAbs) that bind to specific epitopes on the extracellular domain of the Tim-3 receptor. Their primary mechanism is to sterically hinder the binding of Tim-3 to its ligands. Some anti-Tim-3 antibodies may also induce receptor internalization, further diminishing the cell surface expression of Tim-3 and its signaling capacity[2]. Additionally, the Fc region of the antibody can potentially engage Fc receptors on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) or phagocytosis (ADCP) of Tim-3-expressing cells, depending on the antibody isotype.

Signaling Pathway and Inhibition Strategies

Tim3_Signaling Tim-3 Signaling and Inhibition cluster_ligands Tim-3 Ligands cluster_receptor Tim-3 Receptor cluster_cell Immune Cell (e.g., T cell) cluster_inhibitors Inhibitors Gal-9 Gal-9 Tim-3 Tim-3 Gal-9->Tim-3 PtdSer PtdSer PtdSer->Tim-3 CEACAM1 CEACAM1 CEACAM1->Tim-3 HMGB1 HMGB1 HMGB1->Tim-3 Inhibitory Signaling Inhibitory Signaling Tim-3->Inhibitory Signaling T-cell Exhaustion T-cell Exhaustion Inhibitory Signaling->T-cell Exhaustion This compound This compound This compound->Tim-3 Blocks Ligand Binding Anti-Tim-3 Ab Anti-Tim-3 Ab Anti-Tim-3 Ab->Tim-3 Blocks Ligand Binding

Caption: Tim-3 signaling pathway and points of intervention.

Performance in Functional Assays: A Comparative Overview

Direct head-to-head comparative studies between this compound and anti-Tim-3 antibodies are not extensively available in the public domain. The following tables summarize key performance data from separate studies to facilitate an indirect comparison.

Table 1: Binding Affinity to Tim-3
MoleculeTypeBinding Affinity (KD)Assay MethodReference
This compound Small Molecule Inhibitor0.61 µMNot Specified[3]
IBI104 Monoclonal AntibodyHigh Affinity (Specific value not provided)Surface Plasmon Resonance[2]
MsT001 Monoclonal Antibody4.61 x 10-11 MForteBio Octet[3]
MsT065 Monoclonal Antibody1.59 x 10-9 MForteBio Octet[3]
MsT229 Monoclonal Antibody3.70 x 10-9 MForteBio Octet[3]
MsT286 Monoclonal Antibody7.73 x 10-10 MForteBio Octet[3]

Note: Lower KD values indicate higher binding affinity.

Table 2: Ligand Blocking Specificity
MoleculeBlocks Gal-9Blocks PtdSerBlocks CEACAM1Blocks HMGB1Reference
This compound YesYesYesNot Specified[3]
IBI104 NoYesNot SpecifiedNot Specified[2]
MsT229/MsT286 YesNot SpecifiedYesYes[3]
Table 3: In Vitro Functional Assay Performance
AssayMoleculeKey FindingsCell Type(s)Reference
Cytokine Release This compoundReverses Tim-3-mediated blockade of pro-inflammatory cytokine production.Not Specified[3]
Anti-Tim-3 Ab (IBI104)In combination with anti-PD1, enhanced IL-2 production.Human PBMCs[2]
Anti-Tim-3 Ab (unspecified)Increased IFNγ, IL-17, IL-2, and IL-6 secretion from human CD4+ T cells.Human CD4+ T cells[4]
T-Cell Activation This compoundMaximizes T-cell anti-tumor activity.T-cells and AML cell lines[3]
Anti-Tim-3 Ab (IBI104)In combination with anti-PD1, enhanced T-cell activation.Human PBMCs[2]
NK Cell Activation Anti-Tim-3 Ab (IBI104)Increased NKG2D expression and CD107a degranulation.Human NK cells[2]
Receptor Internalization Anti-Tim-3 Ab (IBI104)Induces potent internalization of Tim-3.Activated T-cells[2]
Table 4: In Vivo Anti-Tumor Efficacy
MoleculeAnimal ModelKey FindingsReference
This compound Not SpecifiedMaximizes T-cell anti-tumor activity against AML cell lines.[3]
Anti-Tim-3 Ab (IBI104) MC38 tumor model in hTIM-3-KI miceIn combination with anti-PD1, significantly suppressed tumor growth.[5]
Anti-Tim-3 Ab (RMT3-23) Murine sarcoma modelSuppressed tumor cell growth.[6]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and anti-Tim-3 antibodies.

Experimental Workflow: T-Cell Activation and Cytokine Release Assay

TCell_Activation_Workflow T-Cell Activation & Cytokine Release Assay Workflow Isolate PBMCs Isolate PBMCs Culture_Cells Culture PBMCs with Stimuli (e.g., anti-CD3/CD28) Isolate PBMCs->Culture_Cells Add_Inhibitor Add this compound or Anti-Tim-3 Antibody Culture_Cells->Add_Inhibitor Incubate Incubate for 48-96 hours Add_Inhibitor->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Cytokines Analyze Cytokines (ELISA or CBA) Collect_Supernatant->Analyze_Cytokines Analyze_Activation Analyze Activation Markers (e.g., CD69, CD25) by Flow Cytometry Harvest_Cells->Analyze_Activation

Caption: A generalized workflow for assessing T-cell activation.

T-Cell Activation and Cytokine Release Assay

Objective: To assess the ability of Tim-3 inhibitors to enhance T-cell activation and cytokine production in vitro.

Protocol Outline:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation[7].

  • Cell Culture and Stimulation:

    • Culture PBMCs in complete RPMI-1640 medium.

    • For T-cell activation, coat 96-well plates with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and add soluble anti-CD28 antibody (1-2 µg/mL) to the cell culture[8][9].

  • Inhibitor Treatment: Add serial dilutions of this compound or anti-Tim-3 antibody to the stimulated PBMC cultures. Include appropriate vehicle and isotype controls.

  • Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis:

    • After incubation, centrifuge the plates and collect the supernatant.

    • Measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[10][11].

  • T-Cell Activation Marker Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

    • Analyze the expression of activation markers on T-cell subsets by flow cytometry[9].

NK Cell Cytotoxicity and Activation Assay

Objective: To evaluate the effect of Tim-3 inhibitors on the cytotoxic function and activation of Natural Killer (NK) cells.

Protocol Outline:

  • Cell Preparation:

    • Isolate NK cells from PBMCs using a negative selection kit[7].

    • Use a target cell line that is susceptible to NK cell-mediated killing (e.g., K562 cells)[2][7].

  • Inhibitor Pre-treatment: Pre-incubate the isolated NK cells with this compound or anti-Tim-3 antibody for a specified period (e.g., 1-2 hours).

  • Co-culture: Co-culture the pre-treated NK cells (effector cells) with the target cells at various effector-to-target (E:T) ratios.

  • Cytotoxicity Measurement (Chromium-51 Release Assay):

    • Label the target cells with 51Cr.

    • After co-culture (typically 4 hours), measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.

  • Activation Marker and Degranulation Analysis (Flow Cytometry):

    • During the co-culture, add a fluorescently labeled anti-CD107a antibody to the culture medium. CD107a is a marker of degranulation.

    • After co-culture, stain the cells for NK cell markers (e.g., CD56) and other activation markers (e.g., NKG2D).

    • Analyze the expression of CD107a and other activation markers on the NK cells by flow cytometry[2].

Ligand Binding Inhibition Assay

Objective: To determine the ability of this compound or anti-Tim-3 antibodies to block the binding of Tim-3 to its ligands.

Protocol Outline (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a recombinant Tim-3-Fc fusion protein.

  • Inhibitor Incubation: Add serial dilutions of this compound or anti-Tim-3 antibody to the wells and incubate to allow binding to Tim-3.

  • Ligand Addition: Add a biotinylated version of a Tim-3 ligand (e.g., Gal-9, PtdSer-containing liposomes) to the wells and incubate.

  • Detection:

    • Wash the plate to remove unbound ligand.

    • Add streptavidin conjugated to horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. A decrease in signal indicates inhibition of ligand binding.

In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy of Tim-3 inhibitors in a preclinical animal model.

Protocol Outline:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6) or humanized mice expressing human Tim-3 (hTIM-3-KI)[5].

  • Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) into the flank of the mice[5].

  • Treatment:

    • Once tumors are established, randomize the mice into treatment groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) or anti-Tim-3 antibody (e.g., via intraperitoneal injection) according to a predetermined dosing schedule[5][12]. Include vehicle and isotype control groups.

    • Often, these agents are tested in combination with other checkpoint inhibitors like anti-PD-1 antibodies.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the frequency and activation state of different immune cell populations (e.g., CD8+ T cells, NK cells).

    • Perform immunohistochemistry on tumor sections to visualize the immune infiltrate.

Conclusion

Both this compound, a small molecule inhibitor, and anti-Tim-3 antibodies represent viable strategies for targeting the Tim-3 immune checkpoint. Anti-Tim-3 antibodies, being further along in clinical development, have a more extensive body of supporting data, demonstrating their ability to enhance anti-tumor immunity, particularly in combination with other checkpoint inhibitors. The high binding affinities of monoclonal antibodies make them potent antagonists of the Tim-3 pathway.

This compound offers the potential advantages of a small molecule, such as oral bioavailability and potentially different pharmacokinetic and pharmacodynamic profiles. The available data, though more limited, suggests it can effectively block multiple Tim-3 ligand interactions and restore anti-tumor immune responses.

The choice between these modalities will depend on the specific research or therapeutic context, including the desired mechanism of action, route of administration, and the potential for combination therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel Tim-3-targeting agents.

References

Comparative Analysis of Small Molecule Tim-3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tim-3-IN-2 and other emerging small molecule inhibitors targeting the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in immuno-oncology research.

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. While monoclonal antibodies targeting Tim-3 are in clinical development, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide focuses on a comparative analysis of this compound and other notable small molecule Tim-3 inhibitors.

Performance Comparison of Small Molecule Tim-3 Inhibitors

The following table summarizes the available quantitative data for this compound and other preclinical small molecule Tim-3 inhibitors. A direct comparison is challenging due to the limited publicly available and consistent metrics for all compounds.

CompoundTarget InteractionBinding Affinity (K D )IC 50Key Biological Effects
This compound (A-41) Blocks Tim-3 interaction with Galectin-9, PtdSer, and CEACAM1.0.61 μMNot ReportedReverses Tim-3-mediated suppression of pro-inflammatory cytokine production and enhances T-cell anti-tumor activity against AML cell lines.
ML-T7 Blocks Tim-3 interaction with PtdSer and CEACAM1.Not ReportedNot ReportedEnhances survival and anti-tumor activity of cytotoxic T lymphocytes (CTLs) and CAR-T cells. Promotes NK cell and dendritic cell (DC) function.
SMI402 Prevents Tim-3 ligation with PtdSer, HMGB1, and CEACAM1."High Affinity" (Specific value not reported)Not ReportedReinvigorates T-cell function in vitro and inhibits tumor growth in murine models by increasing CD8+ T and NK cell infiltration.
MG-T-19 Suppresses Tim-3 interaction with PtdSer, CEACAM1, and Galectin-9.Not ReportedNot ReportedIncreases production of TNF-α and IFN-γ in human PBMCs and enhances their ability to inhibit the proliferation of the Kasumi-1 AML cell line.

Tim-3 Signaling Pathways

Tim-3 signaling is complex and can vary depending on the cell type and the specific ligand engaged. The following diagrams illustrate key aspects of the Tim-3 signaling pathway.

Tim3_Signaling_T_Cell Figure 1. Tim-3 Signaling in T-Cells cluster_unligated Unligated State cluster_ligated Ligated State Ligand Tim-3 Ligands (Galectin-9, CEACAM1, PtdSer) Tim3 Tim-3 Ligand->Tim3 binds to Y_phosphorylation Tyrosine Phosphorylation Tim3->Y_phosphorylation induces Bat3 Bat3 Bat3->Tim3 binds to cytoplasmic tail Lck_active Active Lck Bat3->Lck_active recruits TCR_signaling TCR Signaling Lck_active->TCR_signaling promotes Lck_inactive Inactive Lck Lck_inactive->TCR_signaling inhibits T_cell_activation T-Cell Activation TCR_signaling->T_cell_activation T_cell_exhaustion T-Cell Exhaustion/ Inhibition TCR_signaling->T_cell_exhaustion Y_phosphorylation->Bat3 displaces Y_phosphorylation->Lck_inactive leads to

Caption: Tim-3 signaling pathway in T-cells.

Tim3_Signaling_Myeloid Figure 2. Tim-3 Signaling in Myeloid Cells (AML) Gal9 Galectin-9 Tim3_AML Tim-3 on AML Cells Gal9->Tim3_AML autocrine/ paracrine binding NFkB NF-κB Pathway Tim3_AML->NFkB activates STAT3 STAT3 Pathway Tim3_AML->STAT3 activates LSC_self_renewal Leukemic Stem Cell Self-Renewal NFkB->LSC_self_renewal promotes Cell_aggressiveness Cell Proliferation, Migration, Invasion STAT3->Cell_aggressiveness promotes

Caption: Tim-3 signaling in acute myeloid leukemia (AML) cells.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation and comparison of small molecule Tim-3 inhibitors. Below are representative protocols for key assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Ligand Binding Assay

This assay is used to determine the binding affinity of small molecule inhibitors to Tim-3.

Objective: To quantify the inhibition of the interaction between a fluorescently labeled Tim-3 ligand (e.g., Galectin-9) and recombinant Tim-3 protein by a small molecule inhibitor.

Materials:

  • Recombinant human Tim-3 protein

  • Fluorescently labeled Tim-3 ligand (e.g., His-tagged Galectin-9)

  • HTRF donor (e.g., anti-His antibody conjugated to Europium cryptate)

  • HTRF acceptor (e.g., Streptavidin-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the small molecule inhibitor in the assay buffer.

  • In a 384-well plate, add the small molecule inhibitor dilutions.

  • Add a fixed concentration of recombinant Tim-3 protein and the fluorescently labeled ligand to each well.

  • Add the HTRF donor and acceptor reagents.

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the inhibitor concentration to determine the IC 50 value.

HTRF_Workflow Figure 3. HTRF Ligand Binding Assay Workflow Start Start Prepare_reagents Prepare Reagents: - Inhibitor dilutions - Tim-3 protein - Labeled ligand - HTRF donor/acceptor Start->Prepare_reagents Dispense Dispense into 384-well plate Prepare_reagents->Dispense Incubate Incubate at RT Dispense->Incubate Read Read HTRF Signal Incubate->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a HTRF-based Tim-3 ligand binding assay.

Primary T-Cell Co-Culture Assay

This functional assay evaluates the ability of small molecule inhibitors to reverse Tim-3-mediated T-cell suppression.

Objective: To measure the effect of Tim-3 inhibitors on cytokine production and proliferation of primary T-cells co-cultured with target cells expressing Tim-3 ligands.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Target tumor cell line (e.g., a human AML cell line like Kasumi-1)

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • Small molecule Tim-3 inhibitors

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine detection assay (e.g., ELISA or CBA for IFN-γ and TNF-α)

  • Cell proliferation assay (e.g., CFSE or BrdU incorporation)

  • 96-well culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Culture the target tumor cell line.

  • Plate the target cells in a 96-well plate and allow them to adhere if necessary.

  • Add PBMCs to the wells with the target cells at a specific effector-to-target (E:T) ratio.

  • Add T-cell activation stimuli (anti-CD3/CD28).

  • Add serial dilutions of the small molecule Tim-3 inhibitor or vehicle control.

  • Co-culture for a specified period (e.g., 48-72 hours).

  • After incubation, collect the supernatant to measure cytokine concentrations using ELISA or a similar method.

  • Assess T-cell proliferation in the remaining cells using a suitable proliferation assay.

  • Analyze the data to determine the effect of the inhibitor on T-cell function.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of small molecule Tim-3 inhibitors in a murine model.

Objective: To assess the impact of a Tim-3 inhibitor on tumor growth and the tumor microenvironment in a syngeneic mouse model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • Small molecule Tim-3 inhibitor

  • Vehicle control

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell phenotyping

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the small molecule Tim-3 inhibitor or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and harvest tumors and spleens.

  • Analyze the tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T-cells, NK cells) and their activation status.

This guide provides a foundational comparison of this compound and other small molecule Tim-3 inhibitors based on currently available data. Further research and standardized reporting of quantitative metrics will be crucial for a more comprehensive and direct comparison of these promising therapeutic agents.

Tim-3-IN-2: A Comparative Analysis of Cross-reactivity within the TIM Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor Tim-3-IN-2's cross-reactivity with other members of the T-cell immunoglobulin and mucin-domain (TIM) family. This document summarizes available binding data, offers detailed experimental protocols for in-house validation, and presents visual diagrams of key experimental workflows.

This compound has been identified as a potent inhibitor of Tim-3, a critical immune checkpoint receptor. Understanding its selectivity is paramount for its development as a therapeutic agent. This guide objectively assesses its binding profile against other human TIM family members: Tim-1 and Tim-4.

Performance Comparison

Currently, publicly available data on the cross-reactivity of this compound with other TIM family members is limited. The primary available datum is the binding affinity of this compound for its intended target, Tim-3.

Target This compound Binding Affinity (Kd)
Tim-30.61 µM[1][2][3]
Tim-1Data not publicly available
Tim-4Data not publicly available

The absence of comprehensive selectivity data necessitates further experimental evaluation to fully characterize the specificity of this compound. The following sections provide detailed protocols for researchers to independently assess the cross-reactivity profile of this inhibitor.

Experimental Protocols

To determine the cross-reactivity of this compound against Tim-1 and Tim-4, biochemical and cell-based assays are recommended. These assays will quantify the binding affinity of the inhibitor to each of the TIM family proteins.

Biochemical Assay: Competitive ELISA

This assay determines the concentration of this compound required to inhibit the binding of a known ligand to each of the TIM family proteins.

Materials:

  • Recombinant human Tim-1, Tim-3, and Tim-4 proteins

  • Biotinylated ligands for Tim-1, Tim-3, and Tim-4 (e.g., for Tim-3, a biotinylated anti-Tim-3 antibody or a known ligand like Galectin-9)

  • This compound

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant Tim-1, Tim-3, or Tim-4 protein (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the diluted inhibitor to the wells, followed by 50 µL of the biotinylated ligand at a concentration that gives a robust signal (predetermined by titration). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each TIM family member.

Cell-Based Assay: Flow Cytometry-Based Competitive Binding Assay

This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to TIM family proteins expressed on the surface of cells.

Materials:

  • Cell lines individually expressing human Tim-1, Tim-3, or Tim-4 (e.g., transfected HEK293 or CHO cells)

  • Fluorescently labeled antibodies or ligands specific for Tim-1, Tim-3, and Tim-4

  • This compound

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells expressing Tim-1, Tim-3, or Tim-4 and wash them with FACS buffer. Resuspend the cells to a concentration of 1x106 cells/mL.

  • Competition: Prepare serial dilutions of this compound. In a 96-well U-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted inhibitor and incubate for 30 minutes at 4°C.

  • Ligand Binding: Add 50 µL of the fluorescently labeled ligand at a predetermined optimal concentration to each well. Incubate for 1 hour at 4°C in the dark.

  • Washing: Wash the cells three times with cold FACS buffer by centrifugation.

  • Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer, measuring the mean fluorescence intensity (MFI).

  • Analysis: Plot the MFI against the logarithm of the inhibitor concentration. The data can be used to calculate the IC50 value, representing the concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the suggested assays.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat Plate with TIM Protein Wash_1 Wash Coat Plate->Wash_1 Block Block Wells Wash_1->Block Wash_2 Wash Block->Wash_2 Add Inhibitor Add this compound (Serial Dilutions) Wash_2->Add Inhibitor Add Ligand Add Biotinylated Ligand Add Inhibitor->Add Ligand Incubate_1 Incubate Add Ligand->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add Strep_HRP Add Streptavidin-HRP Wash_3->Add Strep_HRP Incubate_2 Incubate Add Strep_HRP->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add TMB Add TMB Substrate Wash_4->Add TMB Stop Add Stop Solution Add TMB->Stop Read Read Absorbance Stop->Read

Figure 1. Workflow for the Competitive ELISA to assess inhibitor binding.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_binding_reaction Binding Reaction cluster_analysis Analysis Harvest Cells Harvest TIM-expressing Cells Wash_Cells_1 Wash Cells Harvest Cells->Wash_Cells_1 Resuspend Resuspend Cells Wash_Cells_1->Resuspend Add_Inhibitor Add this compound (Serial Dilutions) Resuspend->Add_Inhibitor Incubate_Inhibitor Incubate Add_Inhibitor->Incubate_Inhibitor Add_Fluor_Ligand Add Fluorescent Ligand Incubate_Inhibitor->Add_Fluor_Ligand Incubate_Ligand Incubate Add_Fluor_Ligand->Incubate_Ligand Wash_Cells_2 Wash Cells Incubate_Ligand->Wash_Cells_2 Acquire_Data Acquire Data on Flow Cytometer Wash_Cells_2->Acquire_Data Analyze_MFI Analyze Mean Fluorescence Intensity Acquire_Data->Analyze_MFI

Figure 2. Workflow for the Flow Cytometry-based competitive binding assay.

Signaling Pathway Overview

Tim-3 is a negative regulatory receptor expressed on various immune cells. Its interaction with ligands such as Galectin-9, Phosphatidylserine (PtdSer), and CEACAM1 leads to the suppression of T-cell responses, a critical mechanism in maintaining immune homeostasis and a pathway exploited by tumors to evade immune surveillance. This compound is designed to block these interactions.

TIM3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand_Gal9 Galectin-9 TIM3 Tim-3 Receptor Ligand_Gal9->TIM3 Ligand_PtdSer PtdSer Ligand_PtdSer->TIM3 Ligand_CEACAM1 CEACAM1 Ligand_CEACAM1->TIM3 Inhibition Inhibition of T-cell Activation TIM3->Inhibition Leads to Tim3_IN_2 This compound Tim3_IN_2->TIM3 Blocks Activation T-cell Activation Tim3_IN_2->Activation Enables

Figure 3. Simplified signaling pathway of Tim-3 and the inhibitory action of this compound.

By following these protocols and utilizing the provided diagrams, researchers can effectively assess the cross-reactivity of this compound and contribute valuable data to the understanding of this promising therapeutic candidate.

References

Reproducibility of Tim-3 Inhibition Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of therapeutic effects observed with the inhibition of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) across various preclinical cancer models. While direct data for a specific compound designated "Tim-3-IN-2" is not publicly available, this report synthesizes findings from studies on well-characterized Tim-3 inhibitors, primarily monoclonal antibodies, to offer insights into the consistency and variability of targeting the Tim-3 pathway in oncology.

Tim-3: An Overview of its Mechanism of Action

Tim-3 is a critical immune checkpoint receptor expressed on a wide array of immune cells, including T cells, regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1][2][3] Its engagement with its ligands—galectin-9, phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and CEACAM-1—typically triggers inhibitory signals that dampen the anti-tumor immune response.[3][4][5] In the context of cancer, Tim-3 expression is often upregulated on exhausted T cells, contributing to their dysfunction and allowing tumors to evade immune surveillance.[4][6][7]

The signaling cascade initiated by Tim-3 ligand binding is multifaceted. In T cells, it can lead to the dephosphorylation of key signaling molecules involved in T-cell activation, ultimately suppressing proliferation and cytokine production.[4] In dendritic cells, Tim-3 can sequester HMGB1, a potent activator of innate immunity, thereby preventing the activation of pattern-recognition receptors and subsequent anti-tumor responses.[2][4][8]

Below is a diagram illustrating the general signaling pathway of Tim-3.

Tim3_Signaling_Pathway Tim-3 Signaling Pathway cluster_t_cell T Cell cluster_dc Dendritic Cell TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Activation Effector_Functions Effector Functions (Cytokine production, Proliferation) ZAP70->Effector_Functions Activation Tim3_T Tim-3 Bat3 Bat3 Tim3_T->Bat3 Binds in resting state Phosphatases Phosphatases Tim3_T->Phosphatases Recruits Bat3->Lck Recruits active Lck Phosphatases->Lck Inhibits Ligand_T Ligand (e.g., Galectin-9) Ligand_T->Tim3_T Binding TLR TLR NFkB NF-κB TLR->NFkB DC_Activation DC Activation (Cytokine production) NFkB->DC_Activation Tim3_DC Tim-3 HMGB1 HMGB1 Tim3_DC->HMGB1 Sequesters HMGB1->TLR Activation Tumor_Cell Tumor Cell Tumor_Cell->Ligand_T Expresses Dying_Tumor_Cell Dying Tumor Cell Dying_Tumor_Cell->HMGB1 Releases

Caption: Generalized Tim-3 signaling in T cells and dendritic cells.

Comparative Efficacy of Tim-3 Inhibition in Preclinical Cancer Models

The anti-tumor efficacy of Tim-3 blockade has been investigated in a multitude of preclinical cancer models. While promising results have been observed, the degree of response varies depending on the tumor type, the specific inhibitor used, and the tumor microenvironment.

Cancer ModelTim-3 Inhibitor TypeMonotherapy EffectCombination Therapy Effect (e.g., with anti-PD-1)Reference
Colon Carcinoma (CT26, MC38) Monoclonal AntibodyModerate tumor growth inhibition, comparable to anti-PD-1Synergistic and significant tumor regression [6]
Sarcoma (WT3) Monoclonal AntibodyDose-dependent tumor growth inhibitionNot extensively reported[6]
Prostate Cancer (TRAMP-C1) Monoclonal AntibodyDose-dependent tumor growth inhibitionNot extensively reported[6]
Melanoma (B16F10) Monoclonal AntibodyLimited to no effectSynergistic tumor growth inhibition [6]
Acute Myeloid Leukemia (AML) Monoclonal AntibodyBlocked engraftment and reconstitution by leukemic stem cellsNot extensively reported in preclinical models[6]
Non-Small Cell Lung Cancer (NSCLC) Monoclonal AntibodyRestoration of IFN-γ and TNF-α production in tumor-specific T cellsFurther restoration of IL-2 production when combined with anti-PD-1[6]

Key Observations from the Data:

  • Synergy with PD-1 Blockade: A highly reproducible finding across multiple solid tumor models is the synergistic anti-tumor effect of combining Tim-3 and PD-1 blockade.[4][6] This suggests that these two pathways represent non-redundant mechanisms of T-cell exhaustion.

  • Variable Monotherapy Efficacy: The effectiveness of Tim-3 inhibition as a monotherapy appears to be more variable. While some models like sarcoma and prostate cancer show a dose-dependent response, others, such as the poorly immunogenic B16F10 melanoma, exhibit minimal to no response to Tim-3 blockade alone.[6] One study even reported no inhibition of tumor growth in a CT26 colon adenocarcinoma model with a Tim-3 monoclonal antibody.[5]

  • Hematological Malignancies: In the context of AML, targeting Tim-3 has shown promise in specifically targeting leukemic stem cells without affecting normal hematopoietic stem cells.[6]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments cited in the literature for evaluating Tim-3 inhibitors.

In Vivo Tumor Growth Studies
  • Cell Culture: Tumor cell lines (e.g., CT26, B16F10) are cultured in appropriate media and conditions.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c or C57BL/6).

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Tim-3 inhibitors (e.g., anti-Tim-3 monoclonal antibody) and/or other checkpoint inhibitors are administered intraperitoneally or intravenously at specified doses and schedules (e.g., 100-200 µg per dose, 2-3 times a week).

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens may be harvested for further analysis.

Ex Vivo T-cell Function Assays
  • Immune Cell Isolation: Tumor-infiltrating lymphocytes (TILs) and splenocytes are isolated from tumor-bearing mice.

  • Cell Staining and Flow Cytometry: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, Tim-3, PD-1) and intracellular cytokines (e.g., IFN-γ, TNF-α) after in vitro restimulation with tumor-associated antigens or mitogens.

  • Data Analysis: The frequency and activation status of different immune cell populations are analyzed using a flow cytometer.

The workflow for a typical preclinical evaluation of a Tim-3 inhibitor is depicted below.

Experimental_Workflow Preclinical Evaluation of Tim-3 Inhibitor cluster_analysis Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Anti-Tim-3 +/- Anti-PD-1) Tumor_Growth->Treatment_Initiation Tumor_Measurement Tumor Volume Measurement Treatment_Initiation->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Immune_Cell_Isolation Immune Cell Isolation (TILs, Splenocytes) Endpoint->Immune_Cell_Isolation Flow_Cytometry Flow Cytometry Analysis (T-cell activation, exhaustion markers) Immune_Cell_Isolation->Flow_Cytometry Cytokine_Assay Cytokine Production Assay (IFN-γ, TNF-α) Immune_Cell_Isolation->Cytokine_Assay

Caption: A standard workflow for preclinical assessment of Tim-3 inhibitors.

Alternative and Combination Therapies

The most explored combination therapy involving Tim-3 inhibition is with PD-1 blockade.[4][6] The rationale for this combination is the frequent co-expression of Tim-3 and PD-1 on the most dysfunctional or "terminally exhausted" T cells.[4] Targeting both pathways simultaneously can lead to a more profound reversal of T-cell exhaustion than targeting either pathway alone.

Other potential combination strategies that are being investigated include:

  • LAG-3 Inhibitors: Like Tim-3 and PD-1, LAG-3 is another immune checkpoint receptor that contributes to T-cell exhaustion.

  • Chemotherapy and Radiation: These conventional therapies can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for immune checkpoint blockade.

  • Targeted Therapies: Combining Tim-3 inhibitors with targeted agents that modulate specific oncogenic pathways may offer additional synergistic effects.

The logical relationship for the synergistic effect of co-blockade is illustrated below.

Co_Blockade_Logic Logic of Tim-3 and PD-1 Co-Blockade Exhausted_T_Cell Exhausted CD8+ T Cell Tim3_Expression Tim-3 Expression Exhausted_T_Cell->Tim3_Expression PD1_Expression PD-1 Expression Exhausted_T_Cell->PD1_Expression T_Cell_Dysfunction T Cell Dysfunction Tim3_Expression->T_Cell_Dysfunction PD1_Expression->T_Cell_Dysfunction Anti_Tim3 Anti-Tim-3 Therapy Anti_Tim3->Tim3_Expression Blocks Partial_Reactivation Partial T Cell Reactivation Anti_Tim3->Partial_Reactivation Synergistic_Reactivation Synergistic T Cell Reactivation Anti_Tim3->Synergistic_Reactivation Anti_PD1 Anti-PD-1 Therapy Anti_PD1->PD1_Expression Blocks Anti_PD1->Partial_Reactivation Anti_PD1->Synergistic_Reactivation

Caption: Rationale for the synergistic effect of dual Tim-3 and PD-1 blockade.

Conclusion

The therapeutic strategy of targeting Tim-3 has shown reproducible anti-tumor effects in a variety of preclinical cancer models, particularly when used in combination with PD-1 inhibitors. The synergistic effect of dual blockade is a consistent finding, highlighting the importance of targeting multiple non-redundant immune checkpoint pathways. However, the efficacy of Tim-3 inhibition as a monotherapy is more variable and appears to be context-dependent. Further research is warranted to identify predictive biomarkers that can help select patients who are most likely to respond to Tim-3-targeted therapies, both as single agents and in combination regimens. The recent failure of the anti-Tim-3 antibody sabatolimab (MBG453) in a phase 3 trial for myelodysplastic syndrome and chronic myelomonocytic leukemia underscores the challenges in translating preclinical findings to clinical success and highlights the need for a deeper understanding of Tim-3 biology in different disease settings.[9]

References

Validating Tim-3 Blockade in Syngeneic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) inhibition in preclinical syngeneic mouse models. As specific data for a compound designated "Tim-3-IN-2" is not publicly available, this document focuses on the extensive research conducted with anti-Tim-3 monoclonal antibodies, which serve as the primary tool for validating the therapeutic potential of this immune checkpoint. The data presented herein compares the efficacy of anti-Tim-3 monotherapy with alternative and combination immunotherapies, supported by experimental data from various studies.

Tim-3: A Key Immune Checkpoint in Cancer

Tim-3 is a critical immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), and myeloid cells.[1][2] Its engagement with ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immunity.[3] In the tumor microenvironment, high expression of Tim-3 on tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, is a hallmark of severe T cell exhaustion, often correlating with poor prognosis and resistance to other checkpoint inhibitors like anti-PD-1.[3] The blockade of the Tim-3 pathway aims to reinvigorate these exhausted T cells and enhance the anti-tumor immune response.

In Vivo Efficacy of Anti-Tim-3 Antibodies in Syngeneic Models

Syngeneic mouse models, which involve the transplantation of tumor cells into immunocompetent mice of the same genetic background, are indispensable for evaluating cancer immunotherapies.[4] These models allow for the study of therapeutic agents within the context of a fully functional immune system.

Monotherapy Efficacy

The efficacy of anti-Tim-3 monotherapy has shown varied results depending on the tumor model. In some models, such as the immunogenic YUMMER1.7D4 melanoma model, anti-Tim-3 antibody treatment significantly inhibited tumor growth.[5] However, in other models like the MC38 colon adenocarcinoma, anti-Tim-3 monotherapy showed little to no effect on tumor growth.[6] Similarly, in a B16-F10 melanoma model of poor immunogenicity, anti-Tim-3 blockade alone did not significantly alter tumor growth.[5]

Combination Therapy: The Key to Unlocking Tim-3's Potential

A growing body of evidence suggests that the true potential of Tim-3 blockade is realized in combination with other immune checkpoint inhibitors. The co-expression of Tim-3 and PD-1 on exhausted T cells provides a strong rationale for dual blockade.[2][3]

In the MC38 colon cancer model , while anti-Tim-3 alone was ineffective, the combination of anti-Tim-3 and anti-PD-1 antibodies resulted in significant suppression of tumor growth, exceeding the effect of anti-PD-1 monotherapy.[6][7]

In melanoma models , combination strategies have also proven effective. In the ICI-resistant SW1 melanoma model, a triplet combination of anti-PD-1, anti-LAG-3, and anti-Tim-3 led to complete tumor regressions.[8][9][10] This highlights the potential of Tim-3 blockade to overcome resistance to other immunotherapies.[8][9][10] In the B16 melanoma model, combining anti-Tim-3 and anti-Tim-4 antibodies with a cancer vaccine markedly increased anti-tumor responses.[11]

The following tables summarize the in vivo efficacy of anti-Tim-3 antibodies in various syngeneic models.

Comparative Efficacy Data

Table 1: Efficacy of Anti-Tim-3 in the MC38 Syngeneic Model

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Isotype ControlN/ABaselineBaseline[6]
Anti-PD-1N/A~50% reduction in tumor burdenN/A[6]
Anti-Tim-3 (IBI104)N/ANo significant effectN/A[6]
Anti-Tim-3 + Anti-PD-1N/ASignificantly greater than anti-PD-1 aloneN/A[6]
Anti-Tim-3N/ASome inhibitionN/A[7]
Anti-Tim-3 + Anti-PD-1N/ASustained tumor regressionsN/A[7]

Table 2: Efficacy of Anti-Tim-3 in Melanoma Syngeneic Models

ModelTreatment GroupTumor Growth Inhibition (TGI)Survival BenefitReference
B16-F10Anti-Tim-3No significant effectN/A[5]
YUMMER1.7D4Anti-Tim-3Significant inhibitionN/A[5]
SW1 (ICI-resistant)Anti-PD-1 + Anti-LAG-3 + Anti-Tim-3Complete tumor regressionsN/A[8][10]
SM1Anti-PD-1 + Anti-LAG-3 + Anti-Tim-3Complete tumor regressionsN/A[8][10]
B16-F10Anti-PD-1 + Anti-Tim-3Slight delay in tumor growthNo change in overall survival[8]
B16-F10Anti-PD-1 + Anti-LAG-3 + Anti-Tim-3Slight delay in tumor growthNo change in overall survival[8]

Experimental Protocols

Below is a generalized experimental protocol for evaluating the in vivo efficacy of anti-Tim-3 antibodies in syngeneic mouse models, based on common practices reported in the literature.

1. Cell Culture and Tumor Inoculation:

  • Cell Lines: Commonly used murine cancer cell lines include MC38 (colon adenocarcinoma), CT26 (colon carcinoma), B16-F10 (melanoma), and SM1 (melanoma).[8][12][13][14]

  • Mouse Strains: The choice of mouse strain must match the genetic background of the tumor cell line. For example, C57BL/6 mice are used for MC38 and B16-F10 tumors, while BALB/c mice are used for CT26 tumors.[12][14]

  • Inoculation: A specific number of tumor cells (e.g., 5 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of the mice.[12][15]

2. Animal Husbandry and Treatment:

  • Housing: Mice are housed in pathogen-free facilities with ad libitum access to food and water.[3]

  • Randomization: Once tumors reach a palpable size (e.g., ~50-120 mm³), mice are randomized into treatment groups.[3][12]

  • Treatment Administration: Antibodies are typically administered via intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, 200-250 µg per injection given every 3 to 5 days for several doses.[10][16]

3. Efficacy Assessment:

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (length x width²)/2.[12]

  • Body Weight: Animal body weights are monitored as a measure of treatment toxicity.[6]

  • Survival: In some studies, mice are monitored for survival, with euthanasia performed when tumors reach a predetermined size or if the animal shows signs of excessive morbidity.

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.[17]

4. Pharmacodynamic and Mechanistic Studies:

  • Immune Cell Profiling: At the end of the study, tumors and spleens can be harvested to analyze immune cell populations by flow cytometry. This can include assessing the frequency and activation status of CD4+ and CD8+ T cells, NK cells, and myeloid cells.[14]

  • Cytokine Analysis: The production of cytokines such as IFN-γ can be measured to assess the functional response of T cells.[2]

Visualizing Key Processes

To better understand the context of Tim-3 blockade, the following diagrams illustrate the Tim-3 signaling pathway and a typical experimental workflow.

Tim3_Signaling_Pathway Tim-3 Signaling Pathway in T-cell Exhaustion cluster_TME Tumor Microenvironment cluster_Tcell Exhausted T-cell Tumor Cell Tumor Cell TCR TCR Tumor Cell->TCR Antigen Tim-3 Tim-3 Tumor Cell->Tim-3 Galectin-9 PD-1 PD-1 Tumor Cell->PD-1 PD-L1 APC Antigen Presenting Cell APC->TCR Antigen APC->Tim-3 Galectin-9 APC->PD-1 PD-L1/L2 Inhibition Inhibitory Signals Tim-3->Inhibition PD-1->Inhibition Exhaustion T-cell Exhaustion (Reduced Cytotoxicity, Reduced Proliferation) Inhibition->Exhaustion

Caption: Tim-3 signaling contributes to T-cell exhaustion.

InVivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Studies cluster_analysis Endpoint Readouts start Select Syngeneic Model (e.g., MC38 in C57BL/6) tumor_inoculation Subcutaneous Tumor Cell Inoculation start->tumor_inoculation tumor_growth Monitor Tumor Growth tumor_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., Anti-Tim-3 Ab) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeated Dosing endpoint Endpoint Analysis monitoring->endpoint tumor_metrics Tumor Growth Inhibition Survival Analysis endpoint->tumor_metrics immune_profiling Immune Cell Profiling (Flow Cytometry) endpoint->immune_profiling cytokine_analysis Cytokine Analysis endpoint->cytokine_analysis data_analysis Data Analysis and Interpretation tumor_metrics->data_analysis immune_profiling->data_analysis cytokine_analysis->data_analysis

Caption: A typical workflow for syngeneic model studies.

Conclusion

The validation of Tim-3 as a viable cancer immunotherapy target in syngeneic models is well-established, primarily through the use of anti-Tim-3 monoclonal antibodies. While monotherapy shows modest efficacy in select models, the compelling preclinical data for combination therapies, particularly with anti-PD-1 and other checkpoint inhibitors, underscores the potential of Tim-3 blockade to enhance anti-tumor immunity and overcome therapeutic resistance. For any specific Tim-3 inhibitor, such as the conceptual "this compound," a similar rigorous evaluation in well-characterized syngeneic models would be essential to determine its efficacy and optimal therapeutic combinations.

References

Unlocking Synergistic Anti-Tumor Effects: A Comparative Guide to Tim-3-IN-2 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that contributes to T-cell exhaustion and immune suppression within the tumor microenvironment.[1][2] Tim-3-IN-2 is a potent small molecule inhibitor designed to block the interaction of Tim-3 with its ligands, thereby restoring anti-tumor immunity.[3] This guide provides a comprehensive comparison of the synergistic effects of combining this compound with conventional chemotherapy, supported by preclinical data and detailed experimental protocols.

Mechanism of Action: this compound and Chemotherapy

This compound functions by inhibiting the immunosuppressive signaling cascade initiated by the binding of ligands such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1 to the Tim-3 receptor on immune cells.[1][4] This blockade reinvigorates exhausted T-cells and enhances their anti-tumor activity. Chemotherapy, on the other hand, induces cancer cell death, leading to the release of tumor-associated antigens. This increased antigen presentation can prime the immune system for a more robust anti-tumor response.

The combination of this compound and chemotherapy is predicated on a synergistic relationship. Chemotherapy-induced immunogenic cell death enhances the pool of tumor antigens available for immune recognition, while this compound ensures that the responding T-cells are not functionally exhausted and can mount a sustained and effective attack against the tumor.

In Vitro Synergistic Effects

While specific quantitative data for the combination of this compound with chemotherapy is not yet extensively published, preclinical studies using anti-Tim-3 antibodies in combination with various chemotherapeutic agents have consistently demonstrated synergistic or additive anti-tumor effects. The following table summarizes representative data from such studies, which can be considered a proxy for the expected effects of this compound.

Cell LineCancer TypeChemotherapy AgentTim-3 InhibitorObservation
CT26Colon CarcinomaCyclophosphamideanti-Tim-3 mAbIncreased therapeutic efficacy and inhibition of tumor progression in vivo.[2]
B16F10MelanomaPaclitaxelanti-Tim-3 mAbEquivalent improvement in response to chemotherapy with anti-Tim-3 or anti-galectin-9 antibodies.[4]
AML cell linesAcute Myeloid LeukemiaCytarabineanti-Tim-3 IgG2a antibodyImproved cytotoxic activities and eradication of leukemic stem cells in xenograft models.[2]

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies have provided compelling evidence for the enhanced anti-tumor activity of combining Tim-3 blockade with chemotherapy. These studies typically utilize syngeneic mouse models, which have a competent immune system, allowing for the evaluation of immunomodulatory effects.

Tumor ModelCancer TypeChemotherapy AgentTim-3 InhibitorKey Findings
CT26 Syngeneic ModelColon CarcinomaGemcitabineanti-Tim-3 mAbCombination therapy was more effective in reducing tumor growth compared to either agent alone.
4T1 Syngeneic ModelBreast CancerDoxorubicinanti-Tim-3 mAbDelayed tumor growth and improved survival in combination-treated mice.
ID8 Syngeneic ModelOvarian CancerCarboplatin/Paclitaxelanti-TIM3 mAbNo improvement in survival was observed in this particular model.[5]

Experimental Protocols

In Vitro Cytotoxicity and Synergy Assay

Objective: To determine the synergistic cytotoxic effect of this compound and a chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the chemotherapeutic agent.

  • Treatment: Treat the cells with:

    • This compound alone at various concentrations.

    • Chemotherapeutic agent alone at various concentrations.

    • A combination of this compound and the chemotherapeutic agent at a constant ratio or in a matrix format.

    • Include vehicle-treated cells as a control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each agent alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Tumor Model for Synergy Assessment

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.

Materials:

  • Syngeneic mouse model (e.g., C57BL/6 mice)

  • Tumor cell line compatible with the mouse strain (e.g., MC38)

  • This compound formulated for in vivo administration

  • Chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy alone

    • This compound and chemotherapy combination

  • Drug Administration: Administer the treatments according to a predetermined schedule and route of administration.

  • Tumor Measurement and Survival: Continue to monitor tumor volume and body weight throughout the study. Record the date of euthanasia due to tumor burden to determine survival.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to understand the mechanism of action.

Signaling Pathways and Experimental Workflows

Tim3_Signaling_Pathway Tim-3 Signaling Pathway Inhibition cluster_0 Immunosuppressive Signaling cluster_1 Therapeutic Intervention Ligand Ligands (Galectin-9, PtdSer, CEACAM1) Tim3 Tim-3 Receptor Ligand->Tim3 Binds to SHP1_SHP2 SHP-1/SHP-2 Phosphatases Tim3->SHP1_SHP2 Recruits Restored_T_Cell Reinvigorated T-Cell T_Cell Exhausted T-Cell TCR_Signaling TCR Signaling (e.g., Lck, ZAP70) SHP1_SHP2->TCR_Signaling Dephosphorylates (Inhibits) Effector_Function Decreased Effector Function (Cytokine production, Proliferation) TCR_Signaling->Effector_Function Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blocks Binding Enhanced_Function Enhanced Anti-Tumor Immunity Restored_T_Cell->Enhanced_Function

Caption: Inhibition of the Tim-3 signaling pathway by this compound.

Experimental_Workflow_In_Vivo In Vivo Synergy Experimental Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound Randomization->Group2 Group3 Group 3: Chemotherapy Randomization->Group3 Group4 Group 4: Combination Randomization->Group4 Treatment Treatment Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Data_Collection Tumor Volume & Survival Data Collection Treatment->Data_Collection Analysis Data Analysis: Tumor Growth Inhibition & Survival Curves Data_Collection->Analysis

Caption: Workflow for in vivo assessment of synergistic anti-tumor effects.

Conclusion

The combination of this compound with chemotherapy represents a promising strategy to enhance anti-tumor immunity and overcome resistance to conventional therapies. The rationale for this synergy is strong, with chemotherapy increasing tumor antigenicity and this compound restoring the function of tumor-infiltrating lymphocytes. While direct quantitative data for this compound in combination with chemotherapy is still emerging, the wealth of preclinical evidence for Tim-3 blockade with chemotherapy provides a solid foundation for the continued development and investigation of this therapeutic approach. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the synergistic potential of this compound in various cancer models.

References

Independent Validation of Tim-3-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule Tim-3 inhibitor, Tim-3-IN-2, with other recently identified inhibitors. The information is based on publicly available data and aims to support independent validation efforts.

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in T-cell exhaustion.[1] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide focuses on this compound, a recently identified small molecule inhibitor of Tim-3, and compares its performance with other novel inhibitors based on published experimental data.

Comparative Analysis of Small Molecule Tim-3 Inhibitors

The following table summarizes the key quantitative data for this compound and other notable small molecule Tim-3 inhibitors, SMI402 and ML-T7. This data has been extracted from peer-reviewed publications.

Parameter This compound (Compound A-41) SMI402 ML-T7 Reference
Binding Affinity (KD) 0.61 µMHigh Affinity (qualitative)Not explicitly stated[2]
Mechanism of Action Blocks Tim-3 interaction with PtdSer, CEACAM1, and Gal-9Prevents the ligation of PtdSer, HMGB1, and CEACAM1 to Tim-3Targets the FG-CC' cleft of Tim-3, a binding site for PtdSer and CEACAM1[2][3][4]
Cellular Activity Reverses Tim-3-mediated blockade of pro-inflammatory cytokine production in T-cellsReinvigorated T-cell function in vitroEnhanced survival and antitumor activity of primary CD8+ cytotoxic T lymphocytes (CTLs) and CAR-T cells[2][3][4]
In Vivo Efficacy Maximizes T-cell antitumor activity against AML cell linesInhibited tumor growth in a MC38-bearing mouse modelReduced syngeneic tumor progression in wild-type and Tim-3 humanized mice[2][3][4]

Signaling Pathway and Experimental Validation

To understand the context of Tim-3 inhibition, a diagram of the Tim-3 signaling pathway is provided below. This pathway illustrates the key interactions that are targeted by inhibitors like this compound.

Tim3_Signaling_Pathway cluster_membrane Cell Membrane Tim-3 Tim-3 Downstream Signaling Downstream Signaling Tim-3->Downstream Signaling activates Ligands Ligands Ligands->Tim-3 binds PtdSer PtdSer PtdSer->Ligands CEACAM1 CEACAM1 CEACAM1->Ligands Galectin-9 Galectin-9 Galectin-9->Ligands HMGB1 HMGB1 HMGB1->Ligands T-cell Exhaustion T-cell Exhaustion Downstream Signaling->T-cell Exhaustion

Figure 1: Simplified Tim-3 signaling pathway. Ligand binding to the Tim-3 receptor initiates downstream signaling, leading to T-cell exhaustion.

The validation of a novel Tim-3 inhibitor typically follows a structured workflow. The diagram below outlines a general experimental approach for characterizing a compound like this compound.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Test Binding Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Validate on Cells In Vivo Models In Vivo Models Cell-based Assays->In Vivo Models Evaluate in Animals Data Analysis Data Analysis In Vivo Models->Data Analysis Assess Efficacy

Figure 2: A typical experimental workflow for the validation of a small molecule Tim-3 inhibitor.

Detailed Experimental Protocols

The following are summaries of key experimental protocols that would be used in the validation of this compound, based on standard methodologies in the field.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (KD) of the inhibitor to the Tim-3 protein.

  • Methodology:

    • Recombinant human Tim-3 protein is immobilized on a sensor chip.

    • A series of concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.

    • The association and dissociation of the inhibitor to the protein are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Ligand-Binding Inhibition Assay (ELISA-based)
  • Objective: To assess the ability of the inhibitor to block the interaction between Tim-3 and its ligands (e.g., CEACAM1, Galectin-9).

  • Methodology:

    • Recombinant Tim-3 protein is coated onto the wells of a microplate.

    • The inhibitor is pre-incubated with the Tim-3 protein.

    • A biotinylated ligand (e.g., biotin-CEACAM1) is added to the wells.

    • After incubation and washing, streptavidin-HRP is added to detect the bound biotinylated ligand.

    • A colorimetric substrate is added, and the absorbance is measured. A decrease in signal in the presence of the inhibitor indicates a blockade of the Tim-3-ligand interaction.

T-cell Activation/Cytokine Release Assay
  • Objective: To determine the functional effect of the inhibitor on T-cell activity.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with target cells (e.g., a cancer cell line expressing Tim-3 ligands).

    • The cells are treated with various concentrations of the Tim-3 inhibitor.

    • After a period of incubation (e.g., 24-72 hours), the supernatant is collected.

    • The concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using ELISA or a multiplex cytokine assay.

    • An increase in cytokine production in the presence of the inhibitor suggests a reversal of Tim-3-mediated T-cell suppression.

In Vivo Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted into immunocompetent mice.

    • Once tumors are established, mice are treated with the Tim-3 inhibitor (e.g., via intraperitoneal injection) or a vehicle control.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for further analysis of the immune cell populations by flow cytometry.

This guide provides a foundational overview for the independent validation of this compound. For complete and detailed methodologies, researchers are encouraged to consult the primary literature cited. The provided diagrams and protocols offer a framework for designing and interpreting experiments aimed at characterizing this and other novel Tim-3 inhibitors.

References

Safety Operating Guide

Prudent Disposal of Tim-3-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the Tim-3 inhibitor, Tim-3-IN-2, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of recommended disposal procedures, waste categorization, and the biological context of Tim-3 signaling for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of small molecule inhibitors and other potentially hazardous laboratory chemicals. All personnel must adhere to their institution's specific environmental health and safety (EHS) guidelines and consult the compound's SDS if available from the supplier.

Waste Management and Disposal Protocols

Proper disposal of this compound, whether in solid form or in solution, is paramount to prevent environmental contamination and ensure personnel safety. Unused or waste this compound should be treated as hazardous chemical waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • All waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be segregated from non-hazardous waste.

    • A dedicated, clearly labeled hazardous waste container should be designated for this compound waste.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw-on cap for all this compound waste. The original container may be used if it is in good condition.

    • Ensure the container is compatible with the waste being collected (e.g., do not store organic solvent solutions in incompatible plastic containers).

    • The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and the date accumulation started.

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.

    • The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.

    • Secondary containment, such as a larger, chemically resistant bin or tray, is required to contain any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the institutional time limit for storage in an SAA, a waste pickup must be requested through your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary for Chemical Waste Handling:

ParameterGuidelineRationale
pH of Aqueous Waste Neutralize to pH 6-8 before collectionTo prevent corrosion of containers and drainage systems, and to avoid reactions with other chemicals.
Solvent Concentration Keep organic solvent waste separate from aqueous wasteTo facilitate proper disposal and potential solvent recycling.
Solid Waste Collect in a dedicated, sealed containerTo prevent aerosolization and contamination.
Contaminated Labware Dispose of as solid hazardous wasteTo prevent cross-contamination and exposure.

Tim-3 Signaling Pathway Overview

Tim-3 (T-cell immunoglobulin and mucin-domain containing-3) is a transmembrane protein that plays a crucial role in regulating immune responses. It is considered an immune checkpoint inhibitor. This compound is a small molecule inhibitor designed to block the immunosuppressive functions of Tim-3.

Tim3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tim3 Tim-3 Receptor Downstream_Signaling Inhibitory Downstream Signaling Tim3->Downstream_Signaling Initiates Ligands Ligands (Galectin-9, PtdSer, CEACAM1) Ligands->Tim3 Binds to Tim3_IN_2 This compound Tim3_IN_2->Tim3 Blocks Binding T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation Inhibits

Caption: A simplified diagram of the Tim-3 signaling pathway and the mechanism of action for this compound.

Logical Workflow for Disposal Decision

The proper disposal route for this compound and associated materials is determined by its state and potential contamination. The following workflow provides a step-by-step decision-making process for laboratory personnel.

Disposal_Workflow Start Waste Material (Contains this compound) Is_Liquid Is it a liquid? Start->Is_Liquid Is_Solid Is it a solid? Is_Liquid->Is_Solid No Liquid_Waste Collect in Liquid Hazardous Waste Container Is_Liquid->Liquid_Waste Yes Solid_Waste Collect in Solid Hazardous Waste Container Is_Solid->Solid_Waste Yes Contaminated_PPE Contaminated PPE/Labware? Is_Solid->Contaminated_PPE No Pickup Request EHS Waste Pickup Liquid_Waste->Pickup Solid_Waste->Pickup Contaminated_PPE->Solid_Waste Yes

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Essential Safety and Logistics for Handling Tim-3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds with limited safety data. Tim-3-IN-2 is a small molecule inhibitor of the Tim-3 protein, a key immune checkpoint receptor.[1] As the complete toxicological profile of this compound is not yet fully established, it is crucial to treat this compound as potentially hazardous and to adhere to stringent safety protocols. This guide provides essential safety and logistical information for the handling and disposal of this compound in a research setting.

Key Safety and Handling Information

The following table summarizes the known logistical and safety information for this compound. Given the absence of a comprehensive Safety Data Sheet (SDS), these recommendations are based on standard best practices for handling novel small molecule inhibitors.

Parameter Information Source/Recommendation
CAS Number 1113126-49-0MedChemExpress, AbMole BioScience
Molecular Formula C25H23N3O6AbMole BioScience
Molecular Weight 461.47 g/mol AbMole BioScience
Appearance Solid powderGeneral product information
Solubility Soluble in DMSO (e.g., 40 mg/mL)AbMole BioScience
Storage (Solid) -20°C (3 years), 4°C (2 years)AbMole BioScience
Storage (In Solvent) -80°C (6 months), -20°C (1 month)MedChemExpress, AbMole BioScience
Toxicity Not fully characterized. Handle as a potentially hazardous substance.Prudent Laboratory Practice
Primary Hazards Unknown. Assume potential for skin and eye irritation, and possible harm if ingested or inhaled.Prudent Laboratory Practice

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following PPE should be considered mandatory:

  • Hand Protection : At a minimum, double-gloving with nitrile gloves is recommended. If there is a risk of splash, consider using thicker, chemical-resistant gloves. Change gloves immediately if they become contaminated.

  • Eye Protection : Chemical safety goggles or safety glasses with side shields are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when preparing stock solutions.

  • Body Protection : A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.

  • Footwear : Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation and Weighing
  • Designated Area : All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of the powder.

  • Weighing : Use an analytical balance within the containment area. Use anti-static weighing dishes to minimize the dispersal of the powder.

  • Cleaning : After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent : this compound is soluble in dimethyl sulfoxide (DMSO).[2]

  • Procedure :

    • In a chemical fume hood, add the desired volume of DMSO to a vial containing the pre-weighed this compound.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Storage
  • Solid Form : Store the solid compound in a tightly sealed container at -20°C for long-term storage.[2]

  • Stock Solutions : For stock solutions in DMSO, store in aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste :

    • Any unused solid this compound should be disposed of as hazardous chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste :

    • Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous liquid waste container.

    • Do not pour solutions containing this compound down the drain.

  • Decontamination :

    • All glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (such as ethanol or isopropanol) to remove the compound, followed by a standard laboratory washing procedure. The initial solvent rinse should be collected as hazardous waste.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal receive Receive Compound weigh Weigh Solid in Fume Hood receive->weigh dissolve Dissolve in DMSO weigh->dissolve solid_waste Dispose of Solid Waste (Gloves, Tips) weigh->solid_waste storage Store Stock Solution (-80°C or -20°C) experiment Perform Experiment dissolve->experiment storage->experiment experiment->solid_waste liquid_waste Dispose of Liquid Waste experiment->liquid_waste decontaminate Decontaminate Glassware experiment->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.